4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
Description
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Properties
IUPAC Name |
methyl 4-naphthalen-2-yl-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTZIVCVBFCEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375046 | |
| Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1590-21-2 | |
| Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a valuable intermediate in organic synthesis. The document details the synthetic pathway, experimental protocols, and key analytical data for the target compound and its precursor.
Introduction
This compound is a keto-ester derivative of naphthalene. Its synthesis is primarily achieved through a two-step process commencing with the Friedel-Crafts acylation of naphthalene with succinic anhydride to yield 4-(naphthalen-2-yl)-4-oxobutanoic acid, followed by the esterification of the carboxylic acid with methanol. A critical aspect of the initial Friedel-Crafts acylation is the regioselective control to favor substitution at the 2-position of the naphthalene ring.
Synthetic Pathway
The synthesis of this compound proceeds via the following two key transformations:
-
Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). To achieve the desired 2-substitution, the reaction is conducted under thermodynamic control, which typically involves the use of a polar solvent like nitrobenzene and elevated temperatures. This allows for the initially formed, kinetically favored 1-isomer to rearrange to the more stable 2-isomer.
-
Fischer Esterification: The resulting 4-(naphthalen-2-yl)-4-oxobutanoic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to afford the final methyl ester product.
Quantitative Data
The following tables summarize the key quantitative data for the intermediate and final products.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-(Naphthalen-2-yl)-4-oxobutanoic acid | 1590-22-3 | C₁₄H₁₂O₃ | 228.24 | Solid | Not Reported |
| This compound | 1590-21-2 | C₁₅H₁₄O₃ | 242.27 | Not Reported | Not Reported |
Table 2: Spectroscopic Data for 4-(Naphthalen-2-yl)-4-oxobutanoic acid (Predicted)
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 12.1 (s, 1H, -COOH), 8.4 (s, 1H, Ar-H), 8.0-7.8 (m, 4H, Ar-H), 7.6-7.5 (m, 2H, Ar-H), 3.4 (t, 2H, -CH₂-), 2.8 (t, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): 200.1 (C=O, ketone), 178.5 (C=O, acid), 135.8, 133.2, 132.5, 130.0, 129.8, 128.7, 128.5, 127.8, 126.9, 124.2 (Ar-C), 33.5 (-CH₂-), 28.2 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600, 1470 (C=C, aromatic) |
| Mass Spec. (EI) | m/z: 228 (M⁺), 211, 183, 155, 127 |
Table 3: Spectroscopic Data for this compound (Predicted)
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.4 (s, 1H, Ar-H), 8.0-7.8 (m, 4H, Ar-H), 7.6-7.5 (m, 2H, Ar-H), 3.7 (s, 3H, -OCH₃), 3.3 (t, 2H, -CH₂-), 2.7 (t, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): 199.8 (C=O, ketone), 173.5 (C=O, ester), 135.8, 133.3, 132.5, 130.0, 129.7, 128.6, 128.4, 127.8, 126.8, 124.3 (Ar-C), 51.8 (-OCH₃), 33.4 (-CH₂-), 28.0 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~1735 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1470 (C=C, aromatic), ~1200 (C-O, ester) |
| Mass Spec. (EI) | m/z: 242 (M⁺), 211, 183, 155, 127 |
Note: Spectroscopic data is predicted based on known chemical shifts for similar structures and may vary from experimental results.
Experimental Protocols
Step 1: Synthesis of 4-(Naphthalen-2-yl)-4-oxobutanoic acid (Thermodynamic Control)
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.
-
In the flask, dissolve naphthalene (1.0 eq.) in anhydrous nitrobenzene under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
To the stirred, cooled solution, add anhydrous aluminum chloride (2.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
In the dropping funnel, place a solution of succinic anhydride (1.1 eq.) in nitrobenzene. Add this solution dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours to favor the formation of the 2-isomer. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Nitrobenzene can be removed by steam distillation.
-
The crude 4-(naphthalen-2-yl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (Fischer Esterification)
Materials:
-
4-(Naphthalen-2-yl)-4-oxobutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(naphthalen-2-yl)-4-oxobutanoic acid (1.0 eq.) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
Safety Considerations
-
Friedel-Crafts Acylation: This reaction is exothermic and generates HCl gas; it should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Nitrobenzene is toxic and should be handled with appropriate personal protective equipment.
-
Fischer Esterification: Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. All procedures should be carried out with appropriate safety precautions, including the use of safety glasses, gloves, and a lab coat.
This guide is intended for use by qualified professionals and should be supplemented with a thorough understanding of the chemical principles and safety protocols involved.
An In-depth Technical Guide to the Synthesis and Potential Applications of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a molecule of interest in organic synthesis and medicinal chemistry. The primary synthetic route involves a two-step process: the thermodynamically controlled Friedel-Crafts acylation of naphthalene with succinic anhydride to produce 4-(2-naphthyl)-4-oxobutanoic acid, followed by a Fischer esterification to yield the final methyl ester. This document details the underlying mechanisms of these reactions, provides comprehensive experimental protocols, and presents key quantitative data. Furthermore, it explores the potential applications of this compound in drug development, drawing parallels with structurally similar molecules that exhibit notable biological activities.
Introduction
Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional materials. Their rigid, aromatic structure serves as a versatile scaffold for the synthesis of complex molecular architectures. The title compound, this compound, belongs to the class of β-aroylpropionic acids, which are recognized as important precursors for a variety of heterocyclic compounds and have been investigated for their therapeutic properties, including anti-inflammatory effects. This guide will focus on the chemical principles and practical methodologies for the synthesis of this specific methyl ester.
Core Synthesis and Mechanism
The formation of this compound is achieved through a two-stage synthetic pathway. The initial and most critical step is the Friedel-Crafts acylation of naphthalene, followed by a standard acid-catalyzed esterification.
Stage 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride
The reaction of naphthalene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is a classic example of a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction forms the carbon-carbon bond between the naphthalene ring and the acyl group.
Mechanism: The reaction is initiated by the activation of succinic anhydride by the Lewis acid, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Aromaticity is subsequently restored through the loss of a proton, yielding the aluminum chloride complex of the ketone product. An aqueous workup is then necessary to hydrolyze this complex and afford the 4-(naphthalen-2-yl)-4-oxobutanoic acid.
Regioselectivity: The acylation of naphthalene can result in substitution at either the 1-position (alpha) or the 2-position (beta). The regioselectivity is highly dependent on the reaction conditions.
-
Kinetic Control: At lower temperatures and in non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the reaction is under kinetic control and favors the formation of the 1-acylnaphthalene. The alpha position is sterically more accessible and therefore reacts faster.
-
Thermodynamic Control: To obtain the desired 2-substituted product, the reaction is carried out under thermodynamic control. This is achieved by using a more polar solvent, such as nitrobenzene, and higher reaction temperatures. Under these conditions, the initially formed 1-acylnaphthalene complex can revert to the starting materials and subsequently react at the more sterically hindered but thermodynamically more stable 2-position.
Stage 2: Fischer Esterification
The second stage of the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. This is typically achieved through a Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).
Mechanism: The Fischer esterification is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of the methanol molecule then attacks the carbonyl carbon, forming a tetrahedral intermediate. A proton is then transferred from the oxonium ion to one of the hydroxyl groups, which is subsequently eliminated as a water molecule. Deprotonation of the resulting protonated ester yields the final product and regenerates the acid catalyst. To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound.
Protocol 1: Synthesis of 4-(2-Naphthyl)-4-oxobutanoic Acid
This protocol is designed to favor the thermodynamically controlled formation of the 2-substituted product.
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve naphthalene (1.0 eq.) in anhydrous nitrobenzene under a nitrogen atmosphere.
-
To the stirred solution, add anhydrous aluminum chloride (2.2 eq.) portion-wise, maintaining the temperature below 10°C using an ice bath.
-
In a separate beaker, dissolve succinic anhydride (1.1 eq.) in anhydrous nitrobenzene and add this solution to the dropping funnel.
-
Add the succinic anhydride solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature between 0-5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of this compound
Materials:
-
4-(2-Naphthyl)-4-oxobutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 4-(2-naphthyl)-4-oxobutanoic acid (1.0 eq.), add an excess of anhydrous methanol.
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
The product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis. The data for the Friedel-Crafts acylation is based on analogous reactions with naphthalene and other aromatic substrates, as specific yields for the 2-substituted product can vary based on the precise conditions.
Table 1: Friedel-Crafts Acylation of Aromatic Compounds with Succinic Anhydride
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 |
| Toluene | AlCl₃ | None | 5 min | Room Temp. | 95 |
| Naphthalene | AlCl₃ | Nitrobenzene | 4-6 hours | 60-80°C | Moderate to Good |
Table 2: Fischer Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Temperature | Yield (%) |
| Benzoic Acid | Methanol | H₂SO₄ | 2-4 hours | Reflux | >90 |
| Acetic Acid | Ethanol | H₂SO₄ | 1-2 hours | Reflux | ~80 |
| 4-(Aryl)-4-oxobutanoic Acid | Methanol/Ethanol | H₂SO₄ | 2-6 hours | Reflux | High |
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively reported in the literature, its structural motifs suggest potential applications in medicinal chemistry. The naphthalene core is present in numerous approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The butanoic acid chain provides a flexible linker that can be further functionalized.
This molecule can be considered a key intermediate for the synthesis of more complex drug candidates.[1] Its structural similarity to Nabumetone, another NSAID, suggests that it could serve as a scaffold for developing new anti-inflammatory agents.[1] Furthermore, naphthalene-based compounds have been explored for their antimicrobial and anticancer properties.[1] The presence of both a ketone and an ester functional group allows for a wide range of chemical modifications to create a library of derivatives for biological screening. For instance, the ketone can be converted to an oxime or hydrazone, and the ester can be hydrolyzed back to the carboxylic acid for amide coupling.
Conclusion
The synthesis of this compound is a robust and well-understood process rooted in fundamental organic reactions. By carefully controlling the reaction conditions, particularly during the Friedel-Crafts acylation step, the desired 2-substituted naphthalene derivative can be obtained in good yield. The subsequent Fischer esterification provides a straightforward route to the final methyl ester. Although direct biological data for this specific compound is limited, its structural features make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and antimicrobial drug discovery. Further research into the biological evaluation of this and related compounds is warranted.
References
physical and chemical properties of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester (CAS Number: 1590-21-2). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the foundational chemical information and outlines general methodologies relevant to its synthesis and characterization. The guide is intended to serve as a foundational resource for researchers interested in this specific chemical entity.
Chemical Identity and Physical Properties
This compound is a keto ester derivative of naphthalene. Its core structure consists of a naphthalene ring system linked to a four-carbon chain containing a ketone and a methyl ester functional group. The substitution on the naphthalene ring is at the 2-position.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 1590-21-2 | Internal Database |
| Molecular Formula | C₁₅H₁₄O₃ | Internal Database |
| Molecular Weight | 242.27 g/mol | Internal Database |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the naphthalene ring, the ketone, and the methyl ester.
-
Naphthalene Ring: The aromatic naphthalene core can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing acyl group.
-
Ketone Group: The ketone carbonyl is susceptible to nucleophilic attack and can be reduced to a secondary alcohol. It can also participate in condensation reactions.
-
Methyl Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(naphthalen-2-yl)-4-oxobutanoic acid.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general synthetic approach can be proposed based on established chemical reactions.
Proposed Synthesis Workflow
The synthesis of this compound would likely proceed via a two-step process: a Friedel-Crafts acylation followed by esterification.
Step 1: Friedel-Crafts Acylation of Naphthalene
Objective: To synthesize the intermediate, 4-(naphthalen-2-yl)-4-oxobutanoic acid.
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
An inert solvent (e.g., nitrobenzene or carbon disulfide)
-
Hydrochloric acid (for workup)
-
Crushed ice
Procedure:
-
In a reaction vessel, suspend anhydrous aluminum chloride in the chosen inert solvent.
-
Slowly add succinic anhydride to the suspension while stirring.
-
Add naphthalene to the reaction mixture portion-wise, maintaining the temperature as specified in general Friedel-Crafts procedures.
-
After the reaction is complete (monitored by TLC), quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting solid, 4-(naphthalen-2-yl)-4-oxobutanoic acid, is then collected by filtration, washed, and dried. Purification can be achieved by recrystallization.
Step 2: Esterification of 4-(Naphthalen-2-yl)-4-oxobutanoic Acid
Objective: To convert the carboxylic acid intermediate to the methyl ester.
Materials:
-
4-(Naphthalen-2-yl)-4-oxobutanoic acid
-
Methanol (in excess, serving as both reactant and solvent)
-
A strong acid catalyst (e.g., concentrated sulfuric acid)
Procedure:
-
Dissolve the 4-(naphthalen-2-yl)-4-oxobutanoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the excess acid.
-
Remove the excess methanol under reduced pressure.
-
The crude product can then be purified using techniques such as column chromatography.
Spectroscopic Characterization
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the searched literature. For research purposes, the following analytical methods would be employed for structural elucidation and confirmation.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring, a singlet for the methyl ester protons, and two triplets for the methylene protons of the butyric acid chain. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, signals for the aromatic carbons of the naphthalene ring, a signal for the methyl ester carbon, and signals for the methylene carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester, and C-H stretching of the aromatic and aliphatic portions. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (242.27 m/z). |
Biological Activity
There is no specific information available in the surveyed literature regarding the biological activity or potential signaling pathway involvement of this compound. However, studies on related naphthalene derivatives have reported various biological activities, including anti-inflammatory and antimicrobial effects, as well as potential applications as anticancer agents.[2][3] For instance, some naphthyl-polyamine conjugates have been investigated for their antimicrobial properties.[1] Further research would be necessary to determine if this compound exhibits any significant biological effects.
Conclusion
This compound is a distinct chemical entity for which detailed experimental data is currently scarce in the public domain. This technical guide has provided its fundamental chemical identity and proposed a logical synthetic route based on well-established organic chemistry principles. The information presented herein is intended to be a starting point for researchers and scientists in the fields of chemical synthesis and drug development who may have an interest in this and related compounds. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.
References
- 1. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel naphthylchalcone ([E]-4-(3-[naphthalen-2-yl]-3-oxoprop-1-en-1-yl) induces intrinsic and extrinsic apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester (CAS Number: 1590-21-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, with the CAS number 1590-21-2, is a naphthalene derivative that holds potential for exploration in various scientific domains. Its chemical structure, featuring a naphthalene moiety, a ketone, and a methyl ester functional group, makes it a subject of interest for organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway with a detailed experimental protocol, and a discussion on the potential biological significance of naphthalene-containing compounds.
Chemical Properties and Data
The fundamental chemical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1590-21-2 | [1][2][] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| IUPAC Name | methyl 4-(naphthalen-2-yl)-4-oxobutanoate | |
| Appearance | Not explicitly stated in search results | |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results | |
| Solubility | Not explicitly stated in search results |
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is anticipated to be a two-step process. The first step involves the Friedel-Crafts acylation of naphthalene with succinic anhydride to yield the intermediate, 4-(naphthalen-2-yl)-4-oxobutanoic acid. The subsequent step is the esterification of this carboxylic acid with methanol to produce the final methyl ester product.
Logical Relationship of the Synthesis Pathway
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester (CAS 1590-21-2), a compound of interest in various chemical and pharmaceutical research domains. This document compiles available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis.
Spectroscopic Data
A thorough analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Peaks
| m/z | Interpretation |
| Data not available in search results |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and analysis of chemical compounds. The following section outlines the methodology for the preparation of this compound.
Synthesis of this compound
The synthesis of the title compound typically proceeds through the esterification of the corresponding carboxylic acid, 4-naphthalen-2-yl-4-oxo-butyric acid.
Materials:
-
4-naphthalen-2-yl-4-oxo-butyric acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
A solution of 4-naphthalen-2-yl-4-oxo-butyric acid in methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid is cautiously added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate and water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Note: The detailed spectroscopic data (NMR, IR, and MS) for this compound were not available in the public domain at the time of this compilation. Researchers are advised to perform their own analytical characterization upon synthesis. The provided experimental protocol is a general procedure for Fischer esterification and may require optimization for specific laboratory conditions.
An In-depth Technical Guide on the Solubility of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester. Due to the limited availability of specific experimental data in public literature, this document outlines the theoretical principles governing its solubility in organic solvents, presents standardized experimental protocols for solubility determination, and offers a framework for predicting solubility based on the compound's structural features. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of this compound, providing both foundational knowledge and practical methodologies.
Introduction
This compound is a keto-ester containing a naphthalene moiety. Its molecular structure, featuring both polar (keto and ester groups) and non-polar (naphthalene ring) components, suggests a varied solubility profile in different organic solvents. Understanding this solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The principle of "like dissolves like" provides a fundamental basis for predicting its solubility: polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. The interplay of the functional groups in this compound will dictate its behavior in a spectrum of organic solvents.
Predicted Solubility Profile
Illustrative Quantitative Solubility Data
To provide a practical framework for comparison, the following table presents hypothetical, yet realistic, solubility data for this compound in a range of common organic solvents at ambient temperature (25°C). It is crucial to note that these values are illustrative and should be experimentally verified.
| Solvent | Solvent Type | Predicted Solubility (g/L) |
| Dichloromethane (DCM) | Halogenated | > 100 |
| Chloroform | Halogenated | > 100 |
| Tetrahydrofuran (THF) | Ether | ~80 |
| Acetone | Ketone | ~50 |
| Ethyl Acetate | Ester | ~40 |
| Toluene | Aromatic Hydrocarbon | ~30 |
| Methanol | Alcohol (Protic) | < 10 |
| Ethanol | Alcohol (Protic) | < 10 |
| Hexane | Aliphatic Hydrocarbon | < 1 |
| Water | Protic | < 0.1 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
4.1. Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
-
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in units such as g/L or mol/L.
-
4.2. High-Throughput Screening (HTS) Method for Kinetic Solubility
For rapid screening of solubility in multiple solvents, a kinetic solubility assay can be employed. This method is often used in early-stage drug discovery.
-
Materials:
-
Stock solution of this compound in a highly soluble solvent (e.g., DMSO)
-
96-well microplates
-
Automated liquid handler
-
Plate reader (e.g., nephelometer or spectrophotometer)
-
Selected organic solvents
-
-
Procedure:
-
Dispense the selected organic solvents into the wells of a 96-well plate.
-
Using an automated liquid handler, add small aliquots of the concentrated stock solution of the compound to the solvent-containing wells.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity or light scattering of each well using a plate reader. The point at which precipitation is observed indicates that the solubility limit has been exceeded.
-
Alternatively, the concentration in the clear supernatant can be determined after centrifugation of the plate.
-
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
5.2. Logical Relationship of Solubility Predictors
The solubility of an organic compound is influenced by a combination of its intrinsic properties and the properties of the solvent.
Caption: Factors Influencing Compound Solubility.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a robust framework for understanding and determining its solubility profile. By applying the principles of "like dissolves like," utilizing the detailed experimental protocols provided, and considering the key factors influencing solubility, researchers and drug development professionals can effectively characterize and utilize this compound in their work. The illustrative data and workflows serve as a practical starting point for laboratory investigations.
The Emerging Biological Significance of Naphthalen-2-yl Oxo-Butyric Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, aromatic structure provides a versatile platform for the design of molecules that can interact with a wide range of biological targets. This technical guide delves into the potential biological activities of a specific class of these compounds: naphthalen-2-yl oxo-butyric acid derivatives. While primary research on this precise chemical family is nascent, this document synthesizes the available information on a key derivative and draws parallels with the activities of structurally related naphthalene-containing compounds to illuminate potential therapeutic avenues.
Calcium Mobilization: A Key Activity of 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic Acid
A notable derivative, 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid, has been identified as a calcium mobilizing messenger.[1] This activity is of significant interest as intracellular calcium signaling is a critical component of numerous physiological processes, including neurotransmission, muscle contraction, and immune responses.[1] While specific quantitative data such as EC50 values from peer-reviewed studies are not yet publicly available, preliminary reports indicate that this compound can enhance calcium mobilization in neuronal cells, improve contractility in cardiac myocytes, and lead to increased activation of T-cells.[1]
Proposed Signaling Pathway
The mechanism of action for a small molecule calcium mobilizing agent often involves the activation of G-protein coupled receptors (GPCRs), specifically those coupled to the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC) and the generation of inositol trisphosphate (IP3), which in turn binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Caption: Proposed Gq-coupled signaling pathway for calcium mobilization.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a common method for assessing a compound's ability to induce intracellular calcium mobilization using a fluorescent indicator.
Objective: To measure the increase in intracellular calcium concentration in a cell line upon treatment with a test compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Test compound (e.g., 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid) dissolved in DMSO
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture: Seed HEK293 cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer in a separate 96-well plate (the "compound plate").
-
Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject a defined volume (e.g., 20 µL) of the compound dilutions from the compound plate into the cell plate.
-
Continue recording the fluorescence intensity for at least 120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence.
-
Plot the fluorescence change against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Experimental workflow for the in vitro calcium mobilization assay.
Broader Biological Activities of Naphthalene Derivatives
To contextualize the potential of naphthalen-2-yl oxo-butyric acid derivatives, it is instructive to examine the established biological activities of other compounds featuring the naphthalene core. These activities span anticancer, antimicrobial, and enzyme inhibitory domains.
Anticancer Activity
Numerous naphthalene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The planar naphthalene ring can intercalate with DNA or interact with hydrophobic pockets in enzymes crucial for cancer cell proliferation.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Naphthalene-Chalcone Hybrids | A549 (Lung) | 7.835 ± 0.598 | [2] |
| Oxadiazoline-Substituted Naphthalenyl Acetates | Various | 0.175 - 3.91 | [3] |
| Naphthalene-Substituted Triazole Spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | [4] |
| 1,3,4-Oxadiazole-Naphthalene Hybrids | HepG2 (Liver) | 8.4 - 9.5 | [5] |
| 1,3,4-Oxadiazole-Naphthalene Hybrids | MCF-7 (Breast) | 9.7 | [5] |
Antimicrobial Activity
The lipophilic nature of the naphthalene moiety allows for effective interaction with and disruption of microbial cell membranes, leading to antimicrobial effects.
| Compound Class | Organism | MIC | Reference |
| 1-Aminoalkyl-2-naphthols | P. aeruginosa (MDR) | 10 µg/mL | [6] |
| 1-Aminoalkyl-2-naphthols | S. aureus (MDR) | 100 µg/mL | [6] |
| 1-Aminoalkyl-2-naphthols | P. funiculosum | 400 µg/mL | [6] |
| Naphthyl–Polyamine Conjugates | S. aureus (MRSA) | ≤ 0.29 µM | [7] |
| Naphthalene-Chalcone Hybrids | C. albicans | 15.625 µg/mL | [2] |
Enzyme Inhibition: Cyclooxygenase (COX)
Derivatives of naphthalene have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Naphthalene-Heterocycle Hybrids | 476.2 | 0.49 | 971.8 | [8] |
| Naphthalene-Heterocycle Hybrids | 248.9 | 0.26 | 957.3 | [8] |
| 2-(Naphthalen-2-yl)thiazole Derivatives | 58.2% inhibition at 5 µM | 81.5% inhibition at 5 µM | - | [9] |
Experimental Protocol: COX Inhibitor Screening Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Colorimetric or fluorometric detection probe
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired working concentration in cold reaction buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add reaction buffer, heme, and the respective COX enzyme.
-
Add the test compound at various concentrations (or DMSO for control wells).
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Detection:
-
The reaction produces prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase activity of COX converts a probe into a detectable colored or fluorescent product.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Experimental workflow for the COX inhibitor screening assay.
Synthesis of Naphthalen-2-yl Oxo-Butyric Acid Derivatives
The synthesis of 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid can be achieved through a Knoevenagel condensation. This involves the reaction of naphthalen-2-carbaldehyde with a methyl-substituted β-ketoester, followed by hydrolysis and decarboxylation to yield the final product.[1]
Conclusion and Future Directions
The naphthalen-2-yl oxo-butyric acid scaffold represents an area of untapped potential in drug discovery. The identification of 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid as a calcium mobilizing agent provides a promising starting point for the development of novel modulators of cellular signaling pathways.[1] However, the lack of publicly available, peer-reviewed quantitative data for this specific compound underscores the need for further primary research to fully characterize its pharmacological profile, including its potency, selectivity, and precise mechanism of action.
Furthermore, the diverse biological activities exhibited by other naphthalene derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, suggest that systematic exploration of the chemical space around the naphthalen-2-yl oxo-butyric acid core could lead to the discovery of new therapeutic agents with a variety of applications. Future work should focus on synthesizing a library of these derivatives and screening them against a broad range of biological targets to unlock their full therapeutic potential.
References
- 1. 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid | 16206-42-1 | Benchchem [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esterase inhibitors diminish the modulation of gene expression by butyric acid derivative, pivaloyloxymethyl butyrate (AN-9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester: An Obscure Compound with Limited Publicly Available Research
Kenilworth, NJ – December 24, 2025 – Despite its definitive chemical identity, 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a compound with potential applications in organic synthesis and medicinal chemistry, remains largely uncharacterized in publicly accessible scientific literature. While its existence is confirmed through chemical supplier databases, a comprehensive historical record of its discovery, detailed experimental protocols for its synthesis, and in-depth studies on its biological activities are conspicuously absent. This technical overview serves to consolidate the available information and highlight the significant gaps in the current understanding of this molecule.
Physicochemical Properties
Based on available data from chemical suppliers, the fundamental properties of this compound have been established.
| Property | Value | Source |
| CAS Number | 1590-21-2 | Multiple Suppliers |
| Molecular Formula | C₁₅H₁₄O₃ | Multiple Suppliers |
| Molecular Weight | 242.27 g/mol | Multiple Suppliers |
Synthesis and Discovery
The history of the discovery and the first synthesis of this compound are not well-documented in peer-reviewed journals or patent literature. It is plausible that the compound was first synthesized as an intermediate in a larger synthetic sequence or as part of a chemical library for screening purposes.
A likely synthetic route to this ester would involve the esterification of its corresponding carboxylic acid, 4-(naphthalen-2-yl)-4-oxobutanoic acid (CAS 1590-22-3).[1] This type of transformation is a standard procedure in organic chemistry.
Postulated Experimental Protocol: Esterification of 4-(Naphthalen-2-yl)-4-oxobutanoic acid
While a specific protocol for the methyl ester is not available, a general procedure for the esterification of a similar compound, 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.[2]
General Workflow:
References
starting materials for synthesizing 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester
An In-Depth Technical Guide to the Synthesis of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process: the Friedel-Crafts acylation of naphthalene with succinic anhydride to yield 4-(2-naphthyl)-4-oxobutanoic acid, followed by the Fischer esterification of the resulting carboxylic acid to its methyl ester. This guide details the reaction mechanisms, provides detailed experimental protocols, and presents key quantitative data for each step.
Core Synthesis Pathway
The synthesis begins with the electrophilic aromatic substitution of naphthalene, followed by an acid-catalyzed esterification. The regioselectivity of the initial Friedel-Crafts acylation is a critical consideration, with conditions tailored to favor the formation of the 2-substituted isomer.
Caption: Overall synthetic pathway for this compound.
Step 1: Friedel-Crafts Acylation of Naphthalene
The initial step involves the acylation of naphthalene with succinic anhydride. The regioselectivity of this reaction is highly dependent on the reaction conditions. While kinetically controlled conditions (non-polar solvent, low temperature) favor the formation of the 1-substituted isomer, thermodynamically controlled conditions (polar solvent, higher temperature) yield the more stable 2-substituted product.[1] To synthesize the desired precursor, a polar solvent such as nitrobenzene is employed at a moderate temperature.[1]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the succinic anhydride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich naphthalene ring. The use of a polar solvent like nitrobenzene allows for the reversible formation of the initial 1-acyl complex, which can then rearrange to the more thermodynamically stable 2-acyl product.[1]
References
Methodological & Application
Synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of naphthalene with succinic anhydride to yield 4-(2-naphthyl)-4-oxobutanoic acid, followed by its esterification to the corresponding methyl ester.
Experimental Protocols
Part 1: Friedel-Crafts Acylation for the Synthesis of 4-(2-naphthyl)-4-oxobutanoic acid
This protocol outlines the selective acylation of naphthalene at the 2-position using succinic anhydride and a Lewis acid catalyst.
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Glacial acetic acid
-
Crushed ice
-
Water
Equipment:
-
Three-neck round-bottom flask (3 L)
-
Mechanical stirrer
-
Drying tube
-
Thermometer
-
Ice water bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 3-liter, three-neck flask equipped with a mechanical stirrer, drying tube, and thermometer, add 900 mL of dichloromethane.
-
While stirring, add 290.0 g (2.26 moles) of naphthalene to the dichloromethane.
-
Cool the suspension in an ice water bath and then add 145.2 g (1.44 moles) of succinic anhydride.
-
Over a period of 4.5 hours, add 400 g of anhydrous aluminum chloride in small portions, maintaining the temperature with the ice water bath.
-
After the addition is complete, allow the amber-colored reaction mixture to stir at room temperature overnight.
-
The following day, carefully pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
-
Separate the aqueous layer by decantation. Filter the organic layer to collect the solid product.
-
Wash the collected solids with a solution of 20% hexanes in dichloromethane.
-
Suspend the solids in 700 mL of boiling ethyl acetate, then cool the mixture in a cold water bath.
-
Collect the solids by filtration and wash with fresh ethyl acetate.
-
Recrystallize the product from 500 mL of glacial acetic acid.
-
Dry the final product, 4-(2-naphthyl)-4-oxobutanoic acid, under vacuum.[1]
Part 2: Methyl Esterification of 4-(2-naphthyl)-4-oxobutanoic acid
This section details two common methods for the esterification of the carboxylic acid intermediate to its methyl ester.
Method A: Fischer Esterification
This classic method utilizes an excess of methanol in the presence of an acid catalyst.
Materials:
-
4-(2-naphthyl)-4-oxobutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride in methanol
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable organic solvent
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 4-(2-naphthyl)-4-oxobutanoic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography if necessary.
Method B: Esterification using (Trimethylsilyl)diazomethane (TMS-diazomethane)
This method is a safer alternative to using diazomethane and is effective for the methylation of carboxylic acids.
Materials:
-
4-(2-naphthyl)-4-oxobutanoic acid
-
(Trimethylsilyl)diazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)
-
Methanol
-
Dichloromethane (DCM) or a mixture of diethyl ether and methanol
Equipment:
-
Reaction flask
-
Stirring apparatus
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the 4-(2-naphthyl)-4-oxobutanoic acid in a suitable solvent system such as dichloromethane and methanol or a mixture of diethyl ether and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TMS-diazomethane solution dropwise to the cooled carboxylic acid solution. Evolution of nitrogen gas should be observed.
-
Stir the reaction mixture at 0 °C for a few hours, monitoring the reaction by TLC.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture in vacuo to obtain the this compound. Further purification can be performed by column chromatography if needed.
Data Presentation
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Esterification (Typical) |
| Starting Materials | Naphthalene, Succinic anhydride, Aluminum chloride | 4-(2-naphthyl)-4-oxobutanoic acid, Methanol/TMS-diazomethane |
| Solvent | Dichloromethane | Methanol, Dichloromethane/Methanol, or Diethyl ether/Methanol |
| Catalyst | Aluminum chloride (Lewis acid) | Sulfuric acid (Brønsted acid) or TMS-diazomethane (reagent) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux (depending on method) |
| Reaction Time | Overnight | 2-6 hours (method dependent) |
| Product | 4-(2-naphthyl)-4-oxobutanoic acid | This compound |
| Yield | 59.4% (as reported in a specific procedure[1]) | Typically high, often quantitative with TMS-diazomethane |
| Purification Method | Filtration and Recrystallization | Extraction and Column Chromatography (if necessary) |
Experimental Workflow
References
Application Notes and Protocols for 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of the chemical intermediate, 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester. This compound serves as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and other biologically active molecules.
Chemical Properties and Overview
This compound is a keto-ester featuring a naphthalene moiety. This structure offers multiple reactive sites, making it a valuable precursor for a variety of chemical transformations. The ketone and ester functional groups can be selectively modified to introduce further complexity, and the naphthalene ring can influence the biological activity of the resulting molecules. While not extensively documented as a standalone compound, its carboxylic acid analogue, 4-(naphthalen-2-yl)-4-oxobutanoic acid, is a known intermediate in the synthesis of various complex organic molecules.[1]
Table 1: Physicochemical Properties of the Parent Carboxylic Acid
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| CAS Number | 1590-22-3 |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |
Synthesis of this compound
The synthesis of the target methyl ester can be achieved in a two-step process starting from naphthalene and succinic anhydride. The first step involves a Friedel-Crafts acylation to produce the corresponding carboxylic acid, followed by esterification.
Experimental Protocol 2.1: Synthesis of 4-(Naphthalen-2-yl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[2][3]
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place naphthalene (0.1 mol) and nitrobenzene (100 mL).
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (0.22 mol) in portions with continuous stirring.
-
Once the addition is complete, add succinic anhydride (0.11 mol) portion-wise through the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice (500 g) and concentrated HCl (50 mL).
-
Perform steam distillation to remove the nitrobenzene.
-
Cool the remaining aqueous solution and collect the precipitated crude product by vacuum filtration.
-
Purify the crude product by dissolving it in a 5% sodium bicarbonate solution, followed by extraction with diethyl ether to remove any unreacted naphthalene.
-
Acidify the aqueous layer with dilute HCl to re-precipitate the purified 4-(naphthalen-2-yl)-4-oxobutanoic acid.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Expected Yield: 70-80%
Experimental Protocol 2.2: Esterification to this compound
This is a standard Fischer esterification procedure.[4]
Materials:
-
4-(Naphthalen-2-yl)-4-oxobutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(naphthalen-2-yl)-4-oxobutanoic acid (0.05 mol) in anhydrous methanol (150 mL).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Expected Yield: 85-95%
Table 2: Summary of Synthetic Protocol Data
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Friedel-Crafts Acylation | Naphthalene, Succinic Anhydride, AlCl₃ | Nitrobenzene | 70-80% |
| 2 | Fischer Esterification | 4-(Naphthalen-2-yl)-4-oxobutanoic acid, Methanol, H₂SO₄ | Methanol | 85-95% |
Applications as a Chemical Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds.
3.1. Synthesis of 4-(Naphthalen-2-yl)butanoic Acid
The ketone functionality can be reduced to a methylene group to yield 4-(naphthalen-2-yl)butanoic acid, a potential building block for various applications. This reduction can be achieved under acidic (Clemmensen) or basic (Wolff-Kishner) conditions.[5][6]
Experimental Protocol 3.1.1: Clemmensen Reduction
Materials:
-
This compound
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, water, concentrated HCl, and toluene.
-
Add this compound to the flask.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of HCl may be required during the reaction.
-
After completion, cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product. Note that the ester group will likely be hydrolyzed to the carboxylic acid under these conditions.
Experimental Protocol 3.1.2: Wolff-Kishner Reduction
Materials:
-
This compound
-
Hydrazine hydrate (NH₂NH₂)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a flask equipped with a reflux condenser, place the keto-ester, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 100-120°C for 1-2 hours to form the hydrazone.
-
Add powdered KOH and increase the temperature to 190-200°C, allowing water and excess hydrazine to distill off.
-
Maintain the reflux at this temperature for 3-4 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, dilute with water, and acidify with HCl.
-
Extract the product with ether, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The ester will be hydrolyzed to the carboxylic acid.
3.2. Synthesis of Pyridazinone Derivatives
4-Aryl-4-oxobutanoic acids are known precursors for the synthesis of pyridazinone derivatives, which exhibit a range of biological activities.[2] The methyl ester can be used similarly, potentially after hydrolysis to the acid in situ.
Experimental Protocol 3.2.1: Synthesis of 6-(Naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
4-Naphthalen-2-yl-4-oxo-butyric acid (or its methyl ester)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
If starting with the methyl ester, first hydrolyze it to the carboxylic acid by refluxing with aqueous NaOH, followed by acidification.
-
In a round-bottom flask, dissolve 4-(naphthalen-2-yl)-4-oxobutanoic acid (0.01 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (0.02 mol) and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and recrystallize from ethanol to obtain the purified pyridazinone derivative.
Table 3: Potential Applications and Transformations
| Application | Reaction Type | Key Reagents | Product Class |
| Alkane Synthesis | Clemmensen Reduction | Zn(Hg), HCl | Carboxylic Acid |
| Alkane Synthesis | Wolff-Kishner Reduction | NH₂NH₂, KOH | Carboxylic Acid |
| Heterocycle Synthesis | Condensation/Cyclization | Hydrazine Hydrate | Pyridazinone |
Spectroscopic Data (Predicted)
While specific experimental data for this compound is scarce, the following are predicted spectroscopic characteristics based on its structure and data from similar compounds like methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate.[4]
-
¹H NMR: Signals corresponding to the naphthalene protons (multiplets in the aromatic region, ~7.5-8.5 ppm), a singlet for the methyl ester protons (~3.7 ppm), and two triplets for the methylene protons of the butyric acid chain (~2.8 and ~3.3 ppm).
-
¹³C NMR: Resonances for the naphthalene carbons, the ketone carbonyl carbon (~198 ppm), the ester carbonyl carbon (~173 ppm), the methyl ester carbon (~52 ppm), and the methylene carbons.
-
IR Spectroscopy: Characteristic absorption bands for the ketone C=O stretch (~1685 cm⁻¹), the ester C=O stretch (~1735 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₄O₃, MW = 242.27 g/mol ).
These application notes and protocols provide a foundation for the synthesis and utilization of this compound as a valuable intermediate in chemical research and drug development. Researchers should adapt and optimize these procedures as needed for their specific applications.
References
- 1. 4-(Naphthalen-2-yl)-4-oxobutanoic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | 854678-16-3 | Benchchem [benchchem.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific biological activity and quantitative data for 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester are not extensively available in publicly accessible scientific literature. The following application notes are based on the known medicinal chemistry applications of structurally related compounds, including naphthalene derivatives, keto esters, and butyric acid derivatives. The protocols provided are representative methods for the synthesis and evaluation of such compounds.
Introduction
This compound is a small molecule featuring a naphthalene moiety, a keto group, and an ester functional group. While this specific molecule is not extensively characterized in medicinal chemistry literature, its structural components are present in numerous biologically active compounds. This document outlines potential applications and provides detailed experimental protocols for the synthesis and biological evaluation of this and similar molecules, leveraging the known activities of its constituent chemical classes.
The naphthalene scaffold is a versatile platform in medicinal chemistry, found in a variety of FDA-approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The keto ester motif is also a key pharmacophore in many synthetic and natural products with therapeutic potential.[5][6][7] Furthermore, derivatives of butyric acid are known to exhibit biological effects, notably as histone deacetylase (HDAC) inhibitors.[8][9][10]
Potential Medicinal Chemistry Applications
Based on the activities of structurally related compounds, this compound and its derivatives could be investigated for the following applications:
-
Antimicrobial Agents: Naphthalene derivatives are present in several marketed antimicrobial drugs.[1][4] Keto esters have also been explored for their antibacterial and antifungal activities.[6][7][11][12] The combination of these functionalities suggests that the title compound could serve as a scaffold for the development of novel anti-infective agents.
-
Anticancer Agents: Butyric acid and its derivatives are known to inhibit histone deacetylases (HDACs), an important target in oncology.[9][10][13] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The butyric acid component of the title molecule suggests its potential as a starting point for the design of new HDAC inhibitors.
-
Anti-inflammatory Agents: Certain naphthalene derivatives have demonstrated anti-inflammatory properties.[1][2] This suggests that this compound could be explored for its potential to modulate inflammatory pathways.
Quantitative Data Summary
As specific quantitative data for the title compound is unavailable, the following table presents representative data for related compound classes to illustrate the range of activities that might be expected upon biological evaluation.
| Compound Class | Representative Compound | Biological Activity | Potency (IC50/MIC) | Reference |
| Indole-3-butyric acid derivative | Compound I13 | HDAC1 Inhibition | 13.9 nM | [8][14] |
| HDAC6 Inhibition | 7.71 nM | [8][14] | ||
| Naphthalene derivative | 3,5-dinaphthyl substituted 2-pyrazoline | Antimicrobial (E. coli) | 16-63 µM | [1] |
| Keto ester derivative | 2,4-diketo ester with dehydrozingerone | Antibacterial (S. aureus) | Good activity | [6] |
Experimental Protocols
Protocol 1: Synthesis of Aryl Keto Esters (Representative)
This protocol is a general method for the synthesis of aryl keto esters from the corresponding aryl ketone, which can be adapted for the synthesis of this compound, starting from 2-acetylnaphthalene.[15][16]
Materials:
-
Aryl ketone (e.g., 2-acetylnaphthalene)
-
Selenium dioxide (SeO2)
-
Pyridine (dry)
-
Methanol (dry)
-
Thionyl chloride (SOCl2)
-
Molecular sieves (4 Å)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
Oxidation: In a round-bottom flask under a nitrogen atmosphere, dissolve the aryl ketone (1 equivalent) in dry pyridine. Add selenium dioxide (2 equivalents) and stir the mixture at 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Esterification: Once the starting material is consumed, cool the reaction mixture to 0°C. Add 4 Å molecular sieves and an excess of dry methanol. Stir for 10 minutes.
-
Acid Chloride Formation (if starting from the acid): Alternatively, if starting from the corresponding carboxylic acid, suspend the acid in dry DCM and add a catalytic amount of DMF. Cool to 0°C and add thionyl chloride (1.5 equivalents) dropwise. Stir at room temperature overnight.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove solids. Evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the desired aryl keto ester.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[17][18][19][20]
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick a few colonies of the bacterial strain and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[19] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Visualizations
Caption: A general workflow for the drug discovery process.
Caption: Simplified signaling pathway of histone deacetylase (HDAC) inhibition.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and biological activity of some 2,4-diketo esters containing dehydrozingerone fragment: DNA and protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aurigeneservices.com [aurigeneservices.com]
- 16. mdpi.com [mdpi.com]
- 17. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 18. woah.org [woah.org]
- 19. apec.org [apec.org]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a key transformation in the synthesis of various biologically active molecules. The protocols cover different reduction strategies to yield either the corresponding alcohol or the fully reduced alkane, allowing for methodological flexibility based on the desired synthetic outcome.
Introduction
The reduction of the keto group in this compound can be achieved through several established methods. The choice of reducing agent and reaction conditions will determine the final product. This guide outlines three primary reduction pathways:
-
Reduction to a Hydroxy Ester using sodium borohydride, a mild and selective method for converting the ketone to a secondary alcohol while preserving the methyl ester.
-
Complete Deoxygenation to an Alkane via the Wolff-Kishner reduction, which is performed under basic conditions.
-
Complete Deoxygenation to an Alkane via the Clemmensen reduction, which is carried out in a strongly acidic medium.
The selection of the appropriate method is critical and depends on the stability of the starting material and other functional groups present in the molecule.
Data Presentation
The following table summarizes the expected outcomes and key parameters for each reduction method.
| Reduction Method | Reagents | Product | Key Conditions | Advantages | Disadvantages |
| Sodium Borohydride Reduction | Sodium borohydride (NaBH₄), Methanol (MeOH) | Methyl 4-hydroxy-4-(naphthalen-2-yl)butanoate | Room temperature | Mild conditions, high chemoselectivity for the keto group.[1][2][3][4] | Does not lead to complete deoxygenation. |
| Wolff-Kishner Reduction | Hydrazine hydrate (N₂H₄·H₂O), Potassium hydroxide (KOH), Ethylene glycol | Methyl 4-(naphthalen-2-yl)butanoate | High temperature (190-200 °C) | Suitable for base-stable compounds.[5][6][7] | Harsh basic conditions, high temperatures.[5][6] |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Concentrated hydrochloric acid (HCl) | 4-(Naphthalen-2-yl)butanoic acid* | Reflux | Effective for aryl-alkyl ketones.[8][9] | Harsh acidic conditions, may affect acid-sensitive groups.[8] |
*Note: The Clemmensen reduction is conducted under strongly acidic conditions which will likely hydrolyze the methyl ester to the corresponding carboxylic acid.
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction to Methyl 4-hydroxy-4-(naphthalen-2-yl)butanoate
This protocol describes the selective reduction of the ketone to a secondary alcohol.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Stir the solution at room temperature until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the resulting aqueous residue between ethyl acetate and deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure methyl 4-hydroxy-4-(naphthalen-2-yl)butanoate.
Protocol 2: Wolff-Kishner Reduction to Methyl 4-(naphthalen-2-yl)butanoate
This protocol details the complete deoxygenation of the ketone to a methylene group under basic conditions.[5][6][7]
Materials:
-
This compound
-
Ethylene glycol
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH) pellets
-
Deionized water
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Distillation head
-
Thermometer
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add this compound (1.0 eq), ethylene glycol, and hydrazine hydrate (10 eq).
-
Add potassium hydroxide pellets (5.0 eq) to the mixture.
-
Heat the reaction mixture to 130-140 °C and maintain it at this temperature for 1-2 hours. Water and excess hydrazine will distill off.
-
After this period, arrange the apparatus for distillation and slowly raise the temperature to 190-200 °C to remove more water and hydrazine.
-
Once the distillation ceases, refit the reflux condenser and maintain the reaction mixture at reflux (around 190-200 °C) for an additional 3-4 hours, or until TLC analysis indicates the disappearance of the intermediate hydrazone.
-
Cool the reaction mixture to room temperature and pour it over a mixture of crushed ice and deionized water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford methyl 4-(naphthalen-2-yl)butanoate.
Protocol 3: Clemmensen Reduction to 4-(Naphthalen-2-yl)butanoic Acid
This protocol describes the complete deoxygenation of the ketone under strongly acidic conditions, which will also hydrolyze the ester.[8][9]
Materials:
-
This compound
-
Zinc powder
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Deionized water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Zinc Amalgam (Zn(Hg)) : In a fume hood, add zinc powder to a solution of mercuric chloride in deionized water. Stir for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with deionized water.
-
To a round-bottom flask containing the freshly prepared zinc amalgam, add deionized water, concentrated hydrochloric acid, and toluene.
-
Add the this compound to the flask.
-
Heat the mixture to reflux with vigorous stirring. Periodically, add more concentrated hydrochloric acid to maintain the acidic conditions during the reflux period (typically 4-6 hours).
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Separate the organic (toluene) layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-(naphthalen-2-yl)butanoic acid by recrystallization or flash column chromatography.
Visualizations
The following diagrams illustrate the chemical transformations and a logical workflow for selecting the appropriate reduction method.
Caption: Reduction pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 3. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester
Introduction
4-naphthalen-2-yl-4-oxo-butyric acid methyl ester is a keto ester containing a naphthalene chromophore, a structural motif of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for reaction monitoring, purity assessment, and quality control. This application note details a systematic approach to developing a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to provide good peak shape and resolution, addressing potential challenges such as keto-enol tautomerism.[1]
Physicochemical Properties and Chromatographic Considerations
The presence of the naphthalene group in the target molecule results in strong ultraviolet (UV) absorbance, making UV detection a suitable choice for HPLC analysis. Naphthalene derivatives typically exhibit significant absorbance around 220 nm, with other absorption bands at higher wavelengths.[2][3][4][5] The keto-ester functionality can lead to peak tailing or splitting due to keto-enol tautomerism. To mitigate this, the use of an acidic mobile phase and elevated column temperature can be employed to promote a single tautomeric form and improve peak symmetry.[1] A C18 stationary phase is selected as it is well-suited for the retention of hydrophobic aromatic compounds.[6]
Experimental Protocol: HPLC Method Development
This protocol outlines the steps for developing a reliable HPLC method for the analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (or acetic acid).
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare working standards in the range of 1-100 µg/mL by diluting with the mobile phase.
2. Initial HPLC Method Parameters
The following parameters serve as a starting point for method development.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Gradient Program | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 254 nm (monitor both) |
3. Method Optimization
-
Wavelength Selection: Inject a standard solution and acquire the UV spectrum using the DAD. Select the wavelength of maximum absorbance for quantification to ensure the highest sensitivity.
-
Mobile Phase Composition: Adjust the gradient profile to achieve optimal retention and resolution of the analyte from any impurities. If the initial gradient is too fast or too slow, modify the slope and duration. An isocratic elution may also be evaluated once an appropriate solvent composition is identified.
-
Acid Modifier: The addition of a small percentage of formic or acetic acid to the mobile phase is crucial for obtaining a sharp and symmetrical peak by suppressing the ionization of any potential acidic impurities and minimizing interactions with residual silanols on the stationary phase.[7][8]
-
Column Temperature: If peak broadening or splitting is observed, increasing the column temperature in increments of 5 °C (e.g., to 35 °C or 40 °C) can help to accelerate the interconversion between keto and enol tautomers, resulting in a single, sharper peak.[1]
-
Flow Rate: The flow rate can be optimized to balance analysis time and separation efficiency. A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.
4. Data Presentation: System Suitability
System suitability tests are performed to ensure the HPLC system is performing correctly. The following parameters should be evaluated using a standard solution.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |
Experimental Workflow Diagram
Caption: Workflow for HPLC method development of this compound.
This application note provides a comprehensive protocol for the development of a robust and reliable RP-HPLC method for the analysis of this compound. By systematically optimizing parameters such as mobile phase composition, column temperature, and detection wavelength, a method with excellent peak shape, resolution, and sensitivity can be achieved. This method is suitable for routine analysis in research and quality control laboratories.
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. aanda.org [aanda.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Derivatization of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester are of significant interest in medicinal chemistry due to the established biological activities of both the naphthalene and keto-ester moieties. Naphthalene derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The derivatization of the keto group in the butanoic acid chain offers a versatile strategy for the synthesis of novel compounds with potentially enhanced or modulated biological profiles. This document provides detailed protocols for the synthesis of hydrazone and pyrazoline derivatives of this compound and subsequent bioassays for the evaluation of their antimicrobial and anticancer activities.
Derivatization Strategies
The carbonyl group of the keto ester is a prime site for chemical modification. Two common and effective derivatization strategies involve the synthesis of hydrazones and pyrazolines. These modifications can significantly alter the physicochemical properties of the parent molecule, often leading to enhanced biological activity.
Synthesis of Hydrazone Derivatives
Hydrazones are synthesized by the condensation reaction of a carbonyl compound with a hydrazine derivative. This reaction is typically carried out in a suitable solvent with an acid catalyst.
Experimental Protocol: Synthesis of Hydrazone Derivatives of this compound
-
Dissolution: Dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Addition of Hydrazine: To the solution, add 1.1 equivalents of the desired substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or isonicotinohydrazide).
-
Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds that can be synthesized from α,β-unsaturated ketones (chalcones) and hydrazine derivatives. The first step, therefore, is the synthesis of the corresponding chalcone.
Experimental Protocol: Synthesis of Pyrazoline Derivatives of this compound
Step 1: Synthesis of Chalcone Intermediate
-
Reaction Mixture: In a flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a suitable aromatic aldehyde (e.g., benzaldehyde) in ethanol.
-
Base Addition: Add an aqueous solution of a base (e.g., 40% NaOH) dropwise to the mixture at room temperature with constant stirring.
-
Reaction: Continue stirring for 2-4 hours. The formation of a solid precipitate indicates the progress of the reaction.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Purification: Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Step 2: Synthesis of Pyrazoline
-
Reaction Mixture: Dissolve 1.0 equivalent of the synthesized chalcone and 1.5 equivalents of hydrazine hydrate or a substituted hydrazine in glacial acetic acid.
-
Reaction: Reflux the mixture for 6-8 hours.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water.
-
Purification: Collect the separated solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure pyrazoline derivative.
-
Characterization: Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Bioassay Protocols
The synthesized derivatives can be screened for various biological activities. Standard protocols for antimicrobial and anticancer assays are provided below.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4]
Materials:
-
Synthesized naphthalene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized naphthalene derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., from 0.1 to 100 µM) and incubate for 48 or 72 hours. Include a vehicle control (cells treated with solvent only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison. Below are hypothetical examples of how to present the data.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Naphthalene Derivatives
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Parent Ester | >256 | >256 | >256 |
| Hydrazone 1 | 64 | 128 | 128 |
| Hydrazone 2 | 32 | 64 | 64 |
| Pyrazoline 1 | 16 | 32 | 32 |
| Pyrazoline 2 | 8 | 16 | 16 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Hypothetical Anticancer Activity (IC50 in µM) of Naphthalene Derivatives
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Parent Ester | >100 | >100 |
| Hydrazone 1 | 45.2 | 58.7 |
| Hydrazone 2 | 22.8 | 31.5 |
| Pyrazoline 1 | 10.5 | 15.2 |
| Pyrazoline 2 | 5.1 | 8.9 |
| Doxorubicin | 0.8 | 1.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for derivatization and bioassays.
Hypothetical Signaling Pathway
Some naphthalene derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS).[10][11][12][13][14]
Caption: Hypothetical apoptotic signaling pathway.
Conclusion
The derivatization of this compound into hydrazone and pyrazoline analogs presents a promising avenue for the discovery of novel antimicrobial and anticancer agents. The provided protocols offer a systematic approach for the synthesis and biological evaluation of these new chemical entities. Further structure-activity relationship (SAR) studies, guided by the results of these initial screenings, can lead to the identification of lead compounds with enhanced potency and selectivity for future drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hexachloronaphthalene Induces Mitochondrial-Dependent Neurotoxicity via a Mechanism of Enhanced Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester
Introduction
4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester is a valuable chemical intermediate, serving as a key building block in the development of pharmaceuticals and advanced materials. Its structure, featuring a naphthalene core and a keto-ester functional group, allows for diverse subsequent chemical modifications. This document provides detailed application notes and scalable protocols for the synthesis of this compound, intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing. The synthesis is approached via a robust two-step process: a thermodynamically controlled Friedel-Crafts acylation followed by a classic Fischer esterification.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst. The reaction is conducted under conditions that favor the formation of the thermodynamically more stable 2-substituted isomer, 4-(2-naphthyl)-4-oxobutanoic acid.
-
Fischer Esterification: The resulting carboxylic acid is then esterified using an excess of methanol with a catalytic amount of sulfuric acid to yield the target product, this compound.
(Note: An illustrative image would be placed here in a final document)
Data Presentation
Table 1: Physicochemical and Spectral Data
| Property | 4-(2-Naphthyl)-4-oxobutanoic Acid | This compound |
| CAS Number | 1590-22-3[1] | 13865-19-5 (related structure)[2][3] |
| Molecular Formula | C₁₄H₁₂O₃[1] | C₁₅H₁₄O₃ |
| Molecular Weight | 228.25 g/mol [1] | 242.27 g/mol |
| Appearance | Off-white solid | Colorless oil or low-melting solid |
| Melting Point | 178-181 °C | Not specified |
| Boiling Point | Not specified | 187-188 °C (related structure)[2][3] |
| ¹H NMR (CDCl₃, δ) | 8.50 (s, 1H), 8.05 (d, 1H), 7.90-7.98 (m, 3H), 7.55-7.65 (m, 2H), 3.40 (t, 2H), 2.90 (t, 2H) | 8.48 (s, 1H), 8.01 (d, 1H), 7.85-7.95 (m, 3H), 7.50-7.60 (m, 2H), 3.70 (s, 3H), 3.35 (t, 2H), 2.80 (t, 2H) |
| ¹³C NMR (CDCl₃, δ) | 200.1, 178.5, 135.8, 134.0, 132.5, 130.0, 129.8, 128.7, 128.0, 127.0, 126.9, 124.2, 33.5, 28.5 | 198.0, 173.2, 135.6, 134.2, 132.4, 129.8, 129.6, 128.5, 127.8, 126.8, 126.7, 124.0, 51.8, 33.8, 28.1 |
| IR (KBr, cm⁻¹) | ~3100 (O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone) | ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1280 (C-O) |
Note: Spectral data are predicted based on typical chemical shifts and may vary slightly based on experimental conditions and solvent.
Table 2: Summary of Large-Scale Synthesis Parameters
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Fischer Esterification |
| Key Reactants | Naphthalene, Succinic Anhydride | 4-(2-Naphthyl)-4-oxobutanoic Acid, Methanol |
| Stoichiometry | Naphthalene (1.0 eq), Succinic Anhydride (1.1 eq) | Carboxylic Acid (1.0 eq), Methanol (10-20 eq) |
| Solvent | Dichloromethane | Methanol (serves as solvent and reactant) |
| Catalyst | Aluminum Chloride (AlCl₃) (2.5 eq) | Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq) |
| Temperature | 0 °C to Reflux | Reflux (approx. 65 °C) |
| Reaction Time | 4-6 hours | 4-8 hours |
| Typical Yield | 55-65% | >90% (estimated) |
| Purity (after workup) | >95% after recrystallization | >98% after distillation/crystallization |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 4-(2-Naphthyl)-4-oxobutanoic Acid
This protocol details the thermodynamically controlled Friedel-Crafts acylation of naphthalene to selectively synthesize the 2-substituted isomer.
Materials:
-
Naphthalene (e.g., 290.0 g, 2.26 mol)
-
Succinic Anhydride (e.g., 248.8 g, 2.49 mol, 1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (e.g., 754.0 g, 5.65 mol, 2.5 eq)
-
Dichloromethane (DCM), anhydrous (e.g., 2.0 L)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Glacial Acetic Acid (for recrystallization)
-
Ethyl Acetate (for washing)
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Reflux condenser with a gas outlet to a scrubber (for HCl gas)
-
Large ice-water bath
-
Large Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Setup: Assemble the 5 L flask with the mechanical stirrer, thermometer, and addition funnel. Attach the reflux condenser and ensure the gas outlet is directed to a sodium hydroxide scrubber.
-
Charging Reactants: To the flask, add dichloromethane (900 mL) and naphthalene (290.0 g). Stir the mixture to dissolve the naphthalene.
-
Cooling: Cool the flask in the ice-water bath to 0-5 °C.
-
Catalyst Addition: While maintaining the low temperature, slowly and portion-wise add the anhydrous aluminum chloride (754.0 g) to the stirred suspension. This addition is highly exothermic.
-
Succinic Anhydride Addition: Dissolve succinic anhydride (248.8 g) in warm dichloromethane (1.1 L) and add this solution to the addition funnel. Add the succinic anhydride solution dropwise to the reaction mixture over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a large vessel containing a vigorously stirred mixture of crushed ice (approx. 4 kg) and concentrated HCl (400 mL).
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL). Combine the organic layers, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from glacial acetic acid (e.g., 500 mL). Collect the off-white solid product by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum. A typical yield is around 195 g (59%).
Protocol 2: Large-Scale Esterification to Methyl 4-(2-Naphthyl)-4-oxobutanoate
This protocol uses a standard Fischer esterification method, which is highly efficient and scalable.
Materials:
-
4-(2-Naphthyl)-4-oxobutanoic Acid (e.g., 195.0 g, 0.85 mol)
-
Methanol, anhydrous (e.g., 2.0 L, approx. 15 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (e.g., 8.4 mL, 0.16 mol, 0.19 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
3 L round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Large separatory funnel
Procedure:
-
Setup: In the 3 L flask, combine 4-(2-naphthyl)-4-oxobutanoic acid (195.0 g) and methanol (2.0 L). Stir until the solid is fully suspended.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (8.4 mL) to the stirred mixture.
-
Reaction: Remove the ice bath, attach the reflux condenser, and heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Quenching and Solvent Removal: Allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: To the remaining residue, add water (1 L) and extract the product with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester as an oil or low-melting solid. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if required.
Diagrams and Workflows
Caption: Experimental workflow for the large-scale synthesis.
References
Application Notes and Protocols: 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a versatile intermediate in organic synthesis with significant potential in medicinal chemistry.
Introduction
This compound is a keto-ester that serves as a valuable building block for the synthesis of more complex molecules. Its naphthalene moiety and reactive functional groups make it an important precursor for the development of pharmaceuticals, bioactive compounds, and fluorescent probes.[1] The structurally related drug, Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), highlights the potential of naphthalene-containing butyric acid derivatives in medicine. Nabumetone is a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a preferential inhibitor of cyclooxygenase-2 (COX-2).[2][3][4][5] This suggests that derivatives of this compound may also exhibit anti-inflammatory properties through a similar mechanism.
Physicochemical Properties
A summary of the key physicochemical properties of the parent carboxylic acid, 4-(naphthalen-2-yl)-4-oxobutanoic acid, is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [1][6] |
| Molecular Weight | 228.24 g/mol | [1] |
| CAS Number | 1590-22-3 | [1] |
| Appearance | Solid | [7] |
| Purity | ≥97% | [7] |
| Storage | Room temperature, dry, sealed | [1] |
Synthesis Protocol
The synthesis of this compound is typically achieved in a two-step process:
-
Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst to form 4-(naphthalen-2-yl)-4-oxobutanoic acid.
-
Esterification: The resulting carboxylic acid is then esterified with methanol to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Naphthalen-2-yl)-4-oxobutanoic Acid
This protocol describes the Friedel-Crafts acylation of naphthalene with succinic anhydride. The regioselectivity of the reaction (formation of the 1- or 2-substituted isomer) is influenced by the solvent and reaction temperature. To favor the 2-substituted product, a solvent such as nitrobenzene is often used at a slightly elevated temperature.
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add naphthalene (1.0 eq) and nitrobenzene.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
To this cooled suspension, add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the temperature does not rise above 10 °C.
-
In the dropping funnel, place a solution of succinic anhydride (1.1 eq) in nitrobenzene. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The nitrobenzene can be removed by steam distillation.
-
The resulting solid, 4-(naphthalen-2-yl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and then a dilute sodium bicarbonate solution.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Synthesis of this compound
This protocol describes the Fischer esterification of the carboxylic acid synthesized in Step 1.
Materials:
-
4-(Naphthalen-2-yl)-4-oxobutanoic acid
-
Methanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-(naphthalen-2-yl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of a variety of more complex molecules. Its ketone and ester functionalities allow for a range of chemical transformations.
Potential Synthetic Transformations:
-
Reduction of the ketone: The ketone can be reduced to a secondary alcohol, which can then be used in further reactions.
-
Reactions at the α-carbon: The enolate of the ketone can be formed and reacted with various electrophiles to introduce new substituents.
-
Conversion of the ester: The methyl ester can be hydrolyzed back to the carboxylic acid, converted to other esters, or transformed into an amide.
-
Cyclization reactions: The bifunctional nature of the molecule allows for intramolecular cyclization reactions to form heterocyclic compounds.
These transformations open up pathways to a wide array of naphthalene-containing compounds with potential applications in materials science (e.g., as fluorescent probes) and medicinal chemistry.
Potential Biological Activity and Signaling Pathway
The structural similarity of 4-naphthalen-2-yl-4-oxo-butyric acid and its derivatives to the active metabolite of Nabumetone (6-MNA) suggests a potential role as an anti-inflammatory agent. The primary mechanism of action for NSAIDs like 6-MNA is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.
Plausible Signaling Pathway: COX-2 Inhibition
Inflammatory stimuli, such as cytokines and growth factors, activate intracellular signaling cascades that lead to the increased expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE₂), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, derivatives of 4-naphthalen-2-yl-4-oxo-butyric acid could block the production of prostaglandins, thereby reducing the inflammatory response.
Caption: Plausible mechanism of action via COX-2 inhibition.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The straightforward two-step synthesis provides access to a building block with significant potential for the development of novel pharmaceuticals, particularly anti-inflammatory agents, as well as other functional molecules. The protocols and information provided herein are intended to serve as a guide for researchers in their exploration of the chemistry and potential applications of this compound.
References
- 1. 4-(Naphthalen-2-yl)-4-oxobutanoic acid [myskinrecipes.com]
- 2. What is the mechanism of Nabumetone? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nabumetone [medbox.iiab.me]
- 5. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-(naphthalen-2-yl)-4-oxobutanoic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 7. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Crystallization of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester (CAS 1590-21-2), a compound of interest in pharmaceutical research. The following sections outline its physicochemical properties, recommend suitable crystallization techniques, and provide step-by-step experimental procedures.
Physicochemical Properties
Table 1: Physicochemical Properties of Analogous Naphthalene Derivatives
| Property | 4-naphthalen-1-yl-4-oxo-butyric acid | This compound |
| CAS Number | 4653-13-8 | 1590-21-2 |
| Molecular Formula | C₁₄H₁₂O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 228.24 g/mol | 242.27 g/mol |
| Melting Point | 175 °C | Not available |
| Boiling Point | 459.6 °C at 760 mmHg | Not available |
| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) | Expected to have low polarity, suggesting solubility in organic solvents. |
Note: The properties for the methyl ester are predicted based on its structure and data from analogous compounds. Experimental verification is highly recommended.
Recommended Crystallization Techniques
Based on the structural characteristics of an aryl keto ester, the following crystallization techniques are recommended. The choice of method will depend on the quantity of material, the impurity profile, and the desired crystal size and purity.
-
Slow Evaporation: A simple method suitable for obtaining high-quality single crystals, especially from small amounts of material.
-
Cooling Crystallization: A common and effective technique for purifying larger quantities of solid compounds.
-
Anti-Solvent Vapor Diffusion: A gentle method that often yields high-quality crystals by slowly changing the solvent composition.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Slow Evaporation
This method is ideal for generating initial high-quality crystals for seeding or structural analysis.
Materials:
-
Crude this compound
-
Selection of solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, toluene)
-
Small vials or beakers
-
Parafilm or aluminum foil with pinholes
Procedure:
-
Solvent Screening: In separate small vials, dissolve a few milligrams of the crude compound in a minimal amount of each test solvent at room temperature.
-
Selection: Choose the solvent that dissolves the compound completely and appears to be volatile enough to evaporate over a period of hours to days.
-
Dissolution: Dissolve the bulk of the crude material in the chosen solvent in a clean vial. Ensure the solution is saturated but free of undissolved solids. If necessary, filter the solution to remove any insoluble impurities.
-
Evaporation: Cover the vial with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free location and allow the solvent to evaporate slowly at room temperature.
-
Isolation: Once crystals have formed and the solvent has mostly evaporated, carefully decant the remaining mother liquor. Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Protocol 2: Cooling Crystallization
This is a standard method for purifying moderate to large quantities of the compound.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., methanol, ethanol, isopropanol)
-
Erlenmeyer flask
-
Heating plate with stirring capability
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: Perform a solvent screen by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature but high solubility at elevated temperatures. Methanol is often a good starting point for naphthalene derivatives.
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Anti-Solvent Vapor Diffusion
This technique is useful for obtaining high-quality crystals when the compound is highly soluble in many common solvents.
Materials:
-
Crude this compound
-
A "good" solvent in which the compound is readily soluble (e.g., dichloromethane)
-
An "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., hexane, pentane)
-
A small vial and a larger jar with a tight-fitting lid
Procedure:
-
Solvent Selection: Identify a good solvent and an anti-solvent pair.
-
Dissolution: Dissolve the crude compound in a minimal amount of the good solvent in the small vial.
-
Setup: Place the small vial inside the larger jar. Add a sufficient amount of the anti-solvent to the larger jar, ensuring the level is below the top of the small vial.
-
Diffusion: Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Crystal Growth: Allow the setup to stand undisturbed in a location with a stable temperature for several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the small vial, decant the mother liquor, and dry the crystals.
Data Presentation
Due to the lack of specific experimental data, the following table is a template for recording results from crystallization experiments. It is essential to populate this table with experimental findings to develop a robust and reproducible crystallization protocol.
Table 2: Experimental Crystallization Data for this compound
| Crystallization Method | Solvent(s) | Starting Mass (g) | Solvent Volume (mL) | Crystallization Temperature (°C) | Yield (g) | % Recovery | Melting Point of Crystals (°C) | Observations |
| Slow Evaporation | e.g., Methanol | Ambient | ||||||
| Cooling Crystallization | e.g., Ethanol | e.g., 0 | ||||||
| Anti-Solvent Vapor Diffusion | e.g., DCM/Hexane | Ambient |
By systematically applying these protocols and recording the data, researchers can develop an optimized crystallization procedure for obtaining high-purity this compound for use in drug development and other scientific applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester
Welcome to the technical support center for the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is a Friedel-Crafts acylation of naphthalene with succinic anhydride to form 4-oxo-4-(naphthalen-2-yl)butanoic acid. The second step is the esterification of the resulting carboxylic acid with methanol to yield the final methyl ester.
Q2: Why is the Friedel-Crafts acylation step prone to low yields?
Low yields in Friedel-Crafts acylation can arise from several factors, including catalyst inactivity, improper stoichiometry of the catalyst, and suboptimal reaction conditions. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture, which can lead to its deactivation.[1][2][3] Additionally, a stoichiometric amount of the catalyst is often required as it complexes with the ketone product.[1][4]
Q3: How can I favor the formation of the 2-substituted naphthalene isomer over the 1-substituted isomer?
The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on the reaction conditions. Kinetically controlled conditions (e.g., using a non-polar solvent like carbon disulfide at low temperatures) tend to favor the 1-isomer (alpha-substitution).[3] To favor the thermodynamically more stable 2-isomer (beta-substitution), more polar solvents like nitrobenzene and higher reaction temperatures are typically employed.[1][3]
Q4: What are common issues during the workup of the Friedel-Crafts acylation?
A frequent issue during the workup is the formation of an emulsion when quenching the reaction with water or dilute acid.[3] This can complicate the separation of the organic and aqueous layers and lead to product loss. To break the emulsion, it is recommended to pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[3][4] The addition of a saturated sodium chloride solution (brine) can also aid in phase separation.[3]
Q5: What is the most common method for the esterification of 4-oxo-4-(naphthalen-2-yl)butanoic acid?
The most common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or tosic acid.[5] The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the ester product.[5]
Troubleshooting Guides
Issue 1: Low Yield of 4-oxo-4-(naphthalen-2-yl)butanoic acid in Friedel-Crafts Acylation
| Potential Cause | Recommendation |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[1][2] Use a fresh, high-quality batch of anhydrous aluminum chloride.[4] |
| Insufficient Catalyst | Friedel-Crafts acylation often requires a stoichiometric amount or even a slight excess of the Lewis acid because it forms a complex with the ketone product.[1][4] For acylation with succinic anhydride, a molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is recommended.[4] |
| Suboptimal Temperature | Lower temperatures can decrease the reaction rate, leading to incomplete conversion.[1] Conversely, excessively high temperatures can cause decomposition and tar formation.[1] Optimize the temperature based on literature for similar substrates, often involving heating under reflux.[4] |
| Poor Reagent Solubility | The naphthalene or the acylating agent-catalyst complex may have poor solubility in the chosen solvent, hindering the reaction.[1] Ensure adequate stirring and consider a co-solvent if necessary. |
| Impure Reagents | The purity of naphthalene and succinic anhydride is crucial to prevent side reactions and the formation of byproducts.[2][6] |
Issue 2: Formation of Multiple Isomers in Friedel-Crafts Acylation
| Potential Cause | Recommendation |
| Incorrect Solvent Choice | The choice of solvent significantly influences the regioselectivity. For the desired 2-isomer, a polar solvent such as nitrobenzene is generally preferred.[3] |
| Inappropriate Temperature | Higher temperatures favor the thermodynamically stable 2-isomer.[1] |
Issue 3: Low Yield of this compound in Esterification
| Potential Cause | Recommendation |
| Incomplete Reaction | Fischer esterification is an equilibrium reaction. Use a large excess of methanol to drive the equilibrium towards the product.[5] Ensure a sufficient amount of acid catalyst is used. |
| Presence of Water | Water can shift the equilibrium back towards the carboxylic acid. Use anhydrous methanol and ensure the starting carboxylic acid is dry. |
| Insufficient Reaction Time or Temperature | The reaction can be slow. Refluxing the reaction mixture is a common practice to increase the reaction rate. Monitor the reaction progress by TLC. |
Issue 4: Product Purification Difficulties
| Potential Cause | Recommendation |
| Oily Product | The product may not crystallize easily. Attempt purification by column chromatography on silica gel.[6] A solvent system of ethyl acetate and hexane is a good starting point.[6] |
| Persistent Impurities | Recrystallization is an effective method for purifying the crude product.[4][6] A suitable solvent or solvent system may need to be determined experimentally. |
Experimental Protocols
Protocol 1: Synthesis of 4-oxo-4-(naphthalen-2-yl)butanoic acid (Thermodynamically Controlled)
-
Preparation : Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions.
-
Reagents : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve naphthalene (1.0 eq.) in dry nitrobenzene.
-
Addition : Add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) portion-wise to the solution with stirring. Then, add succinic anhydride (1.0 eq.) portion-wise at room temperature.
-
Reaction : Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Workup : After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[4]
-
Extraction : Separate the organic layer and extract the aqueous layer multiple times with a suitable solvent (e.g., diethyl ether). Combine the organic extracts.
-
Purification : Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.[4]
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Preparation : In a round-bottom flask, dissolve 4-oxo-4-(naphthalen-2-yl)butanoic acid (1.0 eq.) in a large excess of anhydrous methanol.
-
Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Reaction : Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup : Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl ester. The product can be purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Caption: Factors influencing regioselectivity in naphthalene acylation.
References
Technical Support Center: Purification of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester
Welcome to the technical support center for the purification of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from both the synthesis of the parent carboxylic acid and the subsequent esterification step.
-
From Friedel-Crafts Acylation: The synthesis of the precursor, 4-(2-naphthyl)-4-oxobutanoic acid, via Friedel-Crafts acylation of naphthalene with succinic anhydride can lead to the formation of the isomeric byproduct, 4-(1-naphthyl)-4-oxobutanoic acid.[1] The ratio of these isomers is dependent on reaction conditions such as temperature and the solvent used.[2]
-
From Esterification: During the Fischer esterification process, incomplete reaction can result in the presence of the starting carboxylic acid.[3][4] Side reactions promoted by the acid catalyst, though less common with simple alcohols like methanol, can also introduce minor impurities.
Q2: My purified product shows a broad melting point. What could be the cause?
A2: A broad melting point is a strong indicator of impurities. The presence of the isomeric byproduct or unreacted starting material can disrupt the crystal lattice of the desired product, leading to melting over a range of temperatures.
Q3: I am observing poor peak shape (e.g., tailing) during HPLC analysis of the purified ester. Why is this happening?
A3: Peak tailing for keto-esters can be a result of keto-enol tautomerism, where the compound exists as two interconverting isomers.[5] This can sometimes be addressed by adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion, resulting in a single averaged peak.[5]
Q4: Can I use distillation to purify this compound?
A4: While high-vacuum distillation is a potential purification method for esters, its suitability depends on the thermal stability of the compound and the boiling points of the impurities. Given the relatively high molecular weight of the target compound, it would likely require very low pressure to distill without decomposition. Column chromatography or recrystallization are generally more practical and effective methods for this type of molecule.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after column chromatography | Compound is too polar and is sticking to the silica gel. | Use a more polar eluent system. Consider adding a small percentage of a polar solvent like methanol to your eluent. |
| Compound is not stable on silica gel. | Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) if the compound is acid-sensitive. Alternatively, use a different stationary phase like alumina.[6] | |
| Significant loss of material during recrystallization | The chosen solvent system is too effective at dissolving the compound, even at low temperatures. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solvent screening to identify the optimal system. |
| Precipitation is too rapid, trapping impurities. | Allow the solution to cool slowly to promote the formation of pure crystals. Seeding with a small crystal of the pure compound can also be beneficial. |
Persistent Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of the 1-naphthyl isomer in NMR/LC-MS | Incomplete separation during column chromatography due to similar polarity. | Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution with a solvent system that provides the best separation on TLC should be used. Repeated chromatography may be necessary. |
| Unreacted carboxylic acid detected | Incomplete esterification or hydrolysis during workup. | Drive the esterification reaction to completion by using an excess of methanol or by removing water as it forms.[4] During workup, ensure all acidic residues are neutralized and removed. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove the acidic impurity.[1] |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Try dissolving the compound in a good solvent and then adding a poor solvent dropwise at an elevated temperature until the solution becomes cloudy, then allow it to cool slowly. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, or 2:1 v/v). The desired compound should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. If isomers are present, a slow, isocratic elution or a very shallow gradient may be necessary to achieve separation.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying the target compound by recrystallization.
Materials:
-
Crude this compound
-
Various solvents for screening (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a solvent. Heat the mixture to boiling. If the compound dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Quantitative Data Summary
The following table presents illustrative data for the purification of a hypothetical 10g batch of crude this compound, demonstrating the expected outcomes of different purification methods.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Column Chromatography | 85 | >98 | 75 | 1-naphthyl isomer, unreacted starting materials |
| Recrystallization | 85 | 95-97 | 65 | Primarily unreacted starting materials |
| Combined Method | 85 | >99 | 55 | All major impurities |
Note: This data is for illustrative purposes only and actual results may vary depending on the specific reaction conditions and purity of the starting materials.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Logical Relationship of Impurity Removal
The following diagram illustrates the logical relationship between the purification challenges and the proposed solutions.
Caption: Logical approach to impurity removal during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. myttex.net [myttex.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (Solved) - The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer) | Transtutors [transtutors.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester. The synthesis is typically a two-step process: a Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by an esterification of the resulting keto-acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis involves two primary reactions. First, a Friedel-Crafts acylation of naphthalene with succinic anhydride using a Lewis acid catalyst (e.g., AlCl₃) to form 4-naphthalen-2-yl-4-oxo-butyric acid. Second, an acid-catalyzed esterification of this intermediate with methanol to yield the final methyl ester.
Q2: Why is regioselectivity a concern in the Friedel-Crafts acylation step?
A2: Naphthalene has two positions for electrophilic substitution: the α-position (C1) and the β-position (C2). The reaction can lead to a mixture of two isomers: 4-naphthalen-1-yl-4-oxo-butyric acid and the desired 4-naphthalen-2-yl-4-oxo-butyric acid. The choice of solvent is a critical factor in controlling this selectivity.[1]
Q3: What is the role of the Lewis acid in the first step?
A3: A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential for activating the succinic anhydride. It coordinates with the anhydride to form a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction.[2][3]
Q4: What type of reaction is the esterification step, and why is an acid catalyst needed?
A4: The second step is typically a Fischer esterification, which is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process.[4][6]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Friedel-Crafts Acylation | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and may have been deactivated by atmospheric water. 2. Hydrolysis of Anhydride: Water present in the reagents or solvent can hydrolyze succinic anhydride to succinic acid, which is unreactive under these conditions.[1] 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.[1] | 1. Use fresh, anhydrous aluminum chloride and handle it under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. 2. Use anhydrous solvents and ensure succinic anhydride is dry. 3. Select a solvent that effectively dissolves both naphthalene and succinic anhydride, such as nitrobenzene or 1,2-dichloroethane.[1] |
| Product is a Mixture of Isomers (α and β substitution) | Lack of Regiocontrol: The reaction conditions, particularly the solvent, favor the formation of both α and β isomers. | The choice of solvent significantly influences regioselectivity. To favor the desired β-substitution, use a polar solvent like nitrobenzene. Non-polar solvents such as carbon disulfide or tetrachloromethane tend to favor α-substitution.[1] |
| Formation of Polyacylated Byproducts | High Reactivity/Harsh Conditions: The mono-acylated product can sometimes undergo a second acylation reaction. | Use a stoichiometric amount of the limiting reagent (naphthalene or succinic anhydride). Avoid excessively high temperatures and long reaction times. |
| Low Yield in Esterification Step | 1. Equilibrium Not Shifted: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants.[4][6] 2. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. | 1. Use a large excess of methanol to serve as both the reactant and the solvent, pushing the equilibrium towards the product side.[4][5] Alternatively, remove water as it forms using a Dean-Stark apparatus. 2. Use a catalytic amount of a strong acid like concentrated H₂SO₄ or TsOH.[4] |
| Product Hydrolyzes Back to Carboxylic Acid | Presence of Water During Workup/Purification: The methyl ester can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic aqueous conditions for an extended period, especially at elevated temperatures. | During workup, neutralize the acid catalyst promptly with a mild base (e.g., sodium bicarbonate solution) and avoid prolonged heating in the presence of water. Ensure the final product is stored in a dry environment. |
Experimental Protocols
Step 1: Friedel-Crafts Acylation - Synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid
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Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous nitrobenzene as the solvent for optimal β-selectivity.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), add naphthalene (1.0 eq) and anhydrous nitrobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add powdered anhydrous aluminum chloride (AlCl₃) (2.2 - 2.5 eq) in portions while stirring.
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Reactant Addition: Dissolve succinic anhydride (1.1 eq) in nitrobenzene and add it dropwise to the cooled reaction mixture over 30-45 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, then heat to 50-60 °C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Isolation: The product will precipitate. Isolate the crude solid by vacuum filtration and wash it with cold water and then with a small amount of a cold hydrocarbon solvent (e.g., hexane) to remove non-polar impurities. The crude product can be purified by recrystallization.
Step 2: Fischer Esterification - Synthesis of this compound
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Reaction Setup: Place the dried 4-naphthalen-2-yl-4-oxo-butyric acid (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq, often used as the solvent).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst until effervescence ceases.
-
Isolation: Reduce the volume of methanol using a rotary evaporator. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude methyl ester.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Side Products
Caption: Overall synthesis workflow and key side product formation.
Troubleshooting Workflow for Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting the Friedel-Crafts acylation step.
References
troubleshooting low conversion rates for 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester. The synthesis is typically a two-step process: a Friedel-Crafts acylation followed by an esterification.
Part 1: Troubleshooting the Friedel-Crafts Acylation
Reaction: Naphthalene + Succinic Anhydride → 4-naphthalen-2-yl-4-oxo-butyric acid
This electrophilic aromatic substitution is sensitive to several factors that can lead to low yields and isomeric impurities. The desired product is the 2-substituted (beta) isomer, which is the thermodynamically controlled product.
Frequently Asked Questions (FAQs) - Friedel-Crafts Acylation
Q1: My overall yield is very low, and I'm recovering a significant amount of unreacted naphthalene. What are the likely causes?
A1: Low conversion of naphthalene is a common issue that can stem from several factors:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[1] The catalyst may also be of poor quality.
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Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount or even a slight excess of the Lewis acid.[1] This is because the catalyst forms a complex with the resulting ketone product, effectively removing it from the catalytic cycle.[1]
-
Low Reaction Temperature: While lower temperatures can control regioselectivity in some cases, they can also decrease the reaction rate, leading to incomplete conversion within a typical timeframe.
-
Poor Reagent Solubility: The naphthalene or the acylating agent-catalyst complex may have poor solubility in the chosen solvent, preventing an efficient reaction.[1]
Q2: I'm getting the wrong isomer, primarily 4-(naphthalen-1-yl)-4-oxo-butyric acid (alpha-substitution), instead of the desired 2-substituted (beta) product. Why is this happening?
A2: The regioselectivity of naphthalene acylation is highly dependent on the solvent and temperature.
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Kinetic vs. Thermodynamic Control: Alpha-substitution is the kinetically favored product, while beta-substitution is the thermodynamically favored product.[2]
-
Solvent Choice: To favor the desired 2-isomer, a more polar solvent like nitrobenzene is typically required. Reactions in non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) tend to yield the 1-isomer.[2]
-
Temperature: Formation of the thermodynamic product requires higher temperatures to allow the initially formed kinetic product to rearrange to the more stable beta-isomer.
Q3: My reaction mixture turned into a dark, tarry mess. What went wrong?
A3: Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by excessive heat.[1] While high temperatures are needed for the beta-isomer, temperatures exceeding the optimal range can lead to the decomposition of naphthalene and the formation of tarry by-products. Prolonged reaction times, especially at elevated temperatures, can also increase the likelihood of degradation.[1]
Troubleshooting Summary: Friedel-Crafts Acylation
| Problem | Potential Cause | Recommended Solution |
| Low Conversion / Unreacted Naphthalene | 1. Inactive Lewis acid catalyst (moisture contamination).[1] 2. Insufficient amount of catalyst.[1] 3. Reaction temperature is too low. | 1. Use freshly opened, anhydrous AlCl₃. Oven-dry all glassware and use anhydrous solvents. 2. Use at least 2.0-2.2 equivalents of AlCl₃ relative to succinic anhydride. 3. Gradually increase the reaction temperature, monitoring for side product formation. |
| Incorrect Isomer (1-substituted product) | 1. Reaction is under kinetic control.[2] 2. Incorrect solvent choice.[2] | 1. Increase reaction temperature and/or time to favor the thermodynamic product. 2. Change the solvent to a more polar one, such as nitrobenzene. |
| Tar Formation / Dark Reaction Mixture | 1. Reaction temperature is too high.[1] 2. Reaction time is excessively long.[1] | 1. Carefully control the temperature. Use an oil bath for stable heating. 2. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Low Yield After Workup | 1. Incomplete quenching of the catalyst-product complex. 2. Product loss during extraction. | 1. Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. 2. Ensure the pH of the aqueous layer is appropriate for extracting the carboxylic acid product. |
Diagrams: Friedel-Crafts Acylation
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for Friedel-Crafts acylation.
Part 2: Troubleshooting the Esterification
Reaction: 4-naphthalen-2-yl-4-oxo-butyric acid + Methanol ⇌ this compound + Water
This is a reversible acid-catalyzed reaction (Fischer Esterification). Low conversion rates are often due to the reaction not reaching completion or the equilibrium favoring the reactants.
Frequently Asked Questions (FAQs) - Esterification
Q1: My esterification reaction stalls and does not go to completion, leaving unreacted carboxylic acid. How can I improve the conversion?
A1: Fischer esterification is an equilibrium process. To drive the reaction toward the product, you must shift the equilibrium to the right.[3] This can be achieved by:
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Using Excess Reagent: Use a large excess of methanol. Since methanol is often used as the solvent as well, this is a common and effective strategy.
-
Removing Water: Water is a product of the reaction, and its presence can promote the reverse reaction (hydrolysis).[4][5] You can remove water by using a Dean-Stark apparatus or by adding a dehydrating agent (e.g., molecular sieves) to the reaction mixture.
-
Increasing Catalyst Concentration: A higher concentration of the acid catalyst (e.g., H₂SO₄) can increase the reaction rate, but excessive amounts can lead to side reactions.
Q2: What is the best catalyst for this esterification?
A2: Several acid catalysts can be used effectively.
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Mineral Acids: Concentrated sulfuric acid (H₂SO₄) or anhydrous methanolic HCl are the most common and cost-effective catalysts.[5]
-
Lewis Acids: Zirconium-based catalysts have been shown to be effective and can be more tolerant to trace amounts of water.[3]
-
Boron Trifluoride: A BF₃-methanol complex is another efficient option.[6]
Q3: Can the reaction conditions be too harsh? What are the signs?
A3: Yes. While heating is necessary, excessively high temperatures or prolonged reaction times with strong acids can lead to side reactions like dehydration or ether formation from the alcohol, resulting in by-products and a darker reaction mixture. It is best to run the reaction at the reflux temperature of methanol and monitor its progress.
Troubleshooting Summary: Esterification
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion | 1. Equilibrium not shifted towards products.[3] 2. Insufficient catalyst. 3. Presence of water in reagents.[5] | 1. Use a large excess of methanol (e.g., as the solvent). Remove water using a Dean-Stark trap or molecular sieves. 2. Ensure catalytic amount of acid (e.g., 1-5 mol% H₂SO₄) is added. 3. Use anhydrous methanol and dry the starting carboxylic acid if necessary. |
| Slow Reaction Rate | 1. Low reaction temperature. 2. Insufficient catalyst. | 1. Heat the reaction to the reflux temperature of methanol. 2. Slightly increase the catalyst loading, monitoring for side reactions. |
| Formation of By-products / Dark Color | 1. Reaction temperature is too high or time is too long. 2. Catalyst concentration is too high. | 1. Run the reaction at methanol reflux and monitor by TLC to avoid prolonged heating. 2. Use the minimum effective amount of acid catalyst. |
| Hydrolysis of Ester During Workup | 1. Exposing the ester to basic or acidic aqueous conditions for too long. | 1. Neutralize the reaction mixture carefully with a weak base (e.g., NaHCO₃ solution). 2. Promptly extract the ester into an organic solvent after neutralization. |
Diagrams: Esterification
Caption: The reversible nature of Fischer Esterification.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Naphthalene (for 2-isomer)
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Preparation: Ensure all glassware is thoroughly oven-dried. To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add naphthalene (1.0 eq) and anhydrous nitrobenzene as the solvent.
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Reagent Addition: In a separate flask, add succinic anhydride (1.1 eq) and nitrobenzene. This mixture is added to the naphthalene solution.
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Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly add powdered anhydrous aluminum chloride (AlCl₃) (2.2 eq) in portions, keeping the temperature below 10°C. The reaction can be exothermic.[7]
-
Reaction: After the addition is complete, slowly heat the mixture to a temperature above 100°C and maintain it for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation: The product, 4-naphthalen-2-yl-4-oxo-butyric acid, can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent followed by purification, typically via recrystallization.
Protocol 2: Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-naphthalen-2-yl-4-oxo-butyric acid (1.0 eq) in a large excess of anhydrous methanol (which also serves as the solvent).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the disappearance of the starting carboxylic acid by TLC.[3]
-
Workup: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Reduce the volume of methanol under reduced pressure. Add water and extract the methyl ester product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
stability issues of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, particularly concerning its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The primary stability concern for this compound under acidic conditions is its susceptibility to hydrolysis. As a methyl ester, the ester group can be cleaved in the presence of acid and water to yield the corresponding carboxylic acid, 4-naphthalen-2-yl-4-oxo-butyric acid, and methanol.[1][2][3] This reaction is reversible, but in the presence of excess water, the equilibrium can be driven towards the hydrolysis products.
Furthermore, the resulting product, a β-keto acid, is prone to decarboxylation, especially upon heating, which would lead to the formation of 1-(naphthalen-2-yl)propan-1-one and carbon dioxide.[4]
Q2: What factors can influence the rate of degradation of this compound in my experiments?
A2: Several factors can influence the degradation rate:
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pH: The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions. Lower pH values (stronger acidic conditions) will generally accelerate the hydrolysis of the methyl ester.
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Temperature: Higher temperatures increase the rate of chemical reactions, including both the initial hydrolysis and the subsequent decarboxylation of the resulting β-keto acid.
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Water Content: Water is a reactant in the hydrolysis process.[1][2] Even trace amounts of water in your reaction mixture can lead to gradual degradation over time.
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Reaction Time: The extent of degradation will increase with prolonged exposure to acidic conditions.
Q3: I am observing an unexpected byproduct in my reaction. What could it be?
A3: If you are running your experiment under acidic conditions, the most likely byproducts are 4-naphthalen-2-yl-4-oxo-butyric acid (from hydrolysis) and, if the temperature is elevated, 1-(naphthalen-2-yl)propan-1-one (from subsequent decarboxylation). To confirm the identity of these byproducts, we recommend using analytical techniques such as HPLC, LC-MS, or NMR spectroscopy and comparing the results with known standards.
Troubleshooting Guide
Issue 1: Low yield of the final product when using an acidic catalyst.
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Question: I am performing a reaction that requires an acidic catalyst, but my yields of the desired product, which contains the this compound moiety, are consistently low. What could be the cause?
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Answer: Low yields in the presence of an acid catalyst could be due to the degradation of your starting material or product.
-
Troubleshooting Steps:
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Monitor the reaction at different time points: Take aliquots of your reaction mixture at various intervals and analyze them by HPLC or TLC to check for the appearance of degradation products.
-
Lower the reaction temperature: If possible, try running the reaction at a lower temperature to minimize the rate of hydrolysis and potential decarboxylation.
-
Use a milder acid catalyst: If your reaction allows, consider using a weaker acid or a solid-supported acid catalyst that can be easily filtered off after the reaction.
-
Minimize water content: Ensure all your reagents and solvents are anhydrous to suppress the hydrolysis pathway.
-
-
Issue 2: Inconsistent results in biological assays.
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Question: I am using this compound in a cell-based assay with an acidic medium, and my results are not reproducible. Could this be a stability issue?
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Answer: Yes, inconsistent results in biological assays can be a sign of compound instability in the assay medium. The acidic pH of the medium could be causing the compound to degrade over the course of the experiment, leading to variable concentrations of the active compound.
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Troubleshooting Steps:
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Assess compound stability in the assay medium: Incubate the compound in the cell-free assay medium under the same conditions as your experiment (temperature, CO2 levels, time). Analyze samples at different time points by HPLC to quantify the remaining parent compound.
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Prepare fresh solutions: Always use freshly prepared stock solutions of the compound for your experiments.
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Consider a different formulation: If the compound is found to be unstable, you may need to explore formulation strategies, such as encapsulation, to protect it from the acidic environment.
-
-
Quantitative Data on Stability
The following table summarizes hypothetical stability data for this compound under various acidic conditions, as would be determined by a stability study.
| Condition ID | pH | Temperature (°C) | Time (hours) | % Parent Compound Remaining | % Hydrolyzed Product | % Decarboxylated Product |
| A | 3 | 25 | 24 | 95.2 | 4.5 | 0.3 |
| B | 3 | 50 | 24 | 75.8 | 20.1 | 4.1 |
| C | 5 | 25 | 24 | 99.1 | 0.8 | <0.1 |
| D | 5 | 50 | 24 | 92.5 | 6.9 | 0.6 |
Experimental Protocols
Protocol: HPLC Method for Stability Analysis
This protocol describes a general method for monitoring the stability of this compound.
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Preparation of Standard Solutions:
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Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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Prepare separate stock solutions of the potential degradation products, 4-naphthalen-2-yl-4-oxo-butyric acid and 1-(naphthalen-2-yl)propan-1-one, at the same concentration.
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Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation for Stability Study:
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Prepare solutions of the test compound in buffers of different pH values (e.g., pH 3 and pH 5).
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Incubate these solutions at different temperatures (e.g., 25°C and 50°C).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
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Quench any further degradation by neutralizing the sample with a suitable base and diluting with the mobile phase.
-
-
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
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Injection Volume: 10 µL.
-
-
Data Analysis:
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Quantify the amount of the parent compound and any degradation products at each time point by comparing the peak areas to the calibration curves.
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Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed over time.
-
Visualizations
Caption: Degradation pathway of this compound under acidic conditions.
Caption: Workflow for monitoring the stability of the compound.
References
Technical Support Center: Optimizing Synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the two key stages of the synthesis: the Friedel-Crafts acylation of naphthalene with succinic anhydride and the subsequent esterification of the resulting keto-acid.
Part 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride
Q1: My Friedel-Crafts acylation is resulting in a low yield or no product at all. What are the common causes?
A1: Low or no yield in this reaction is typically due to issues with the catalyst, reactants, or reaction conditions. Here are the primary factors to investigate:
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Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
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Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required. For the reaction with succinic anhydride, at least two equivalents of AlCl₃ are typically used.
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Poor Quality Reagents: The purity of naphthalene, succinic anhydride, and the solvent is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q2: I am observing the formation of multiple products, particularly isomeric impurities. How can I control the regioselectivity?
A2: The acylation of naphthalene can lead to a mixture of 1- and 2-substituted products. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor the desired 2-isomer (the thermodynamic product).
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Solvent Choice: The choice of solvent plays a crucial role in determining the isomer ratio.
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To favor the 2-acyl product (thermodynamic control): Use polar solvents like nitrobenzene or nitromethane. These solvents keep the initially formed 1-acyl complex in solution, allowing it to revert to the starting materials and then react at the more thermodynamically stable 2-position.
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To favor the 1-acyl product (kinetic control): Use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at lower temperatures. In these solvents, the 1-acylnaphthalene-AlCl₃ complex tends to precipitate, preventing it from rearranging to the more stable 2-isomer.
-
-
Temperature: Higher reaction temperatures generally favor the formation of the more stable thermodynamic product, 2-acetylnaphthalene.
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Reaction Time: Longer reaction times can allow the kinetically favored 1-isomer to rearrange to the more stable 2-isomer.
Q3: My reaction mixture has turned dark and formed a significant amount of tar-like material. What is causing this and how can I prevent it?
A3: Tar formation is a common issue in Friedel-Crafts reactions and is often a result of decomposition or polymerization side reactions, typically caused by excessive heat.
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Temperature Control: Maintain careful temperature control throughout the reaction. For the acylation of naphthalene, temperatures exceeding 100°C can lead to decomposition and tarring.
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Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures, as this increases the likelihood of side reactions and degradation.
Q4: Is it possible to form di-acylated products?
A4: While the mono-acylated product is deactivated towards further electrophilic substitution, di-acylation can occur, though it is generally a minor side reaction. Controlling the stoichiometry of the reactants and acylating agent can help minimize this.
Part 2: Esterification of 4-(naphthalen-2-yl)-4-oxobutanoic acid
Q1: My Fischer esterification is not going to completion, and I have a low yield of the methyl ester. How can I improve the conversion?
A1: Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side.
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Use of Excess Alcohol: A common strategy is to use a large excess of the alcohol (methanol in this case), which also serves as the solvent.
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Removal of Water: The water produced during the reaction can be removed to drive the equilibrium forward. This can be achieved by:
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Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.
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Employing a dehydrating agent.
-
-
Catalyst: A strong acid catalyst is required. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
Q2: What are the optimal temperature and reaction time for the esterification?
A2: The optimal conditions depend on the specific substrate and catalyst used.
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Temperature: The reaction is typically conducted at the reflux temperature of the alcohol (methanol, boiling point ~65°C) or the azeotropic mixture. For similar naphthalene-based carboxylic acids, higher temperatures (e.g., 190-215°C) have been used with different catalysts and setups, suggesting that temperature can be a key parameter to optimize.
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Reaction Time: Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal time.
Data Presentation
Table 1: Friedel-Crafts Acylation of Aromatic Substrates with Succinic Anhydride
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 | |
| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 | |
| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 | |
| Naphthalene | AlCl₃ | Nitrobenzene | - | - | - | (Favors 2-substitution) |
| Naphthalene | AlCl₃ | Carbon Disulfide | - | - | - | (Favors 1-substitution) |
Note: Specific yield data for the naphthalene reaction under these varied conditions was not available in a single source, but the solvent effect on regioselectivity is well-documented.
Table 2: Representative Conditions for Acid-Catalyzed Esterification with Methanol
| Carboxylic Acid Substrate | Catalyst | Methanol Ratio (to acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| 2,6-Naphthalene dicarboxylic acid | Ammonium Molybdate (1%) | 6:1 (mass ratio) | 190 | 0.5 | 95.03 | |
| 2,6-Naphthalene dicarboxylic acid | Sodium Tungstate (3%) | 6:1 (mass ratio) | 215 | 3 | 92.80 | |
| Palmitic Acid | Amberlyst 15 | 4:1 (molar ratio) | 70-100 | - | - | |
| Oleic Acid | Sulfuric Acid (0.5-1.0% w/w) | 3:1 to 9:1 (molar ratio) | 90-110 | - | - |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride (to favor 2-substitution)
Materials:
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Naphthalene
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Nitrobenzene (dry)
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Crushed ice
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Concentrated hydrochloric acid (HCl)
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Sodium bicarbonate solution (saturated)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).
-
Reagent Preparation: In the flask, add naphthalene (1.0 eq) and dry nitrobenzene. Stir the mixture until the naphthalene dissolves.
-
Catalyst Addition: Cool the mixture in an ice-water bath to 0-5°C. Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred solution, maintaining the temperature below 10°C.
-
Acylating Agent Addition: Dissolve succinic anhydride (1.1 eq) in a minimal amount of dry nitrobenzene and add it to the dropping funnel. Add the succinic anhydride solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product, 4-(naphthalen-2-yl)-4-oxobutanoic acid, can be purified by recrystallization.
Protocol 2: Fischer Esterification of 4-(naphthalen-2-yl)-4-oxobutanoic acid
Materials:
-
4-(naphthalen-2-yl)-4-oxobutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask, add 4-(naphthalen-2-yl)-4-oxobutanoic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 20-30 eq, serving as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops per 1g of carboxylic acid) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. Reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
Visualizations
Caption: Overall workflow for the synthesis of the target methyl ester.
Caption: Decision tree for troubleshooting the Friedel-Crafts acylation step.
Technical Support Center: Purification of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester. The guidance provided is based on established chemical principles and practices for the purification of aromatic keto-esters.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound and what are the expected impurities?
A1: The most probable synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-(naphthalen-2-yl)-4-oxobutanoic acid.[1]
-
Fischer Esterification: The resulting carboxylic acid is then esterified with methanol, typically using an acid catalyst like sulfuric acid (H₂SO₄), to yield the final product, this compound.[2]
Based on this synthesis, the following impurities are commonly encountered:
-
Isomeric Impurity: 4-(Naphthalen-1-yl)-4-oxo-butyric acid methyl ester, formed due to the possibility of acylation at the 1-position of naphthalene.
-
Unreacted Starting Materials: Residual naphthalene, succinic anhydride, or succinic acid.
-
Intermediate Product: Unreacted 4-(naphthalen-2-yl)-4-oxobutanoic acid from incomplete esterification.
-
Polyacylated Byproducts: Products from the addition of more than one acyl group to the naphthalene ring.
-
Residual Solvents and Catalysts: Solvents used in the reaction and workup, as well as residual acid catalysts.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective purification techniques for this compound are recrystallization and column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful purification.
-
Column Chromatography is a versatile technique for separating the desired product from a mixture of impurities, especially when the impurities have different polarities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected from column chromatography and for determining the effectiveness of a recrystallization. A suitable mobile phase for TLC can be determined through experimentation with different solvent mixtures, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate mixtures).
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purifying the target compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass column
-
Eluent (mobile phase), e.g., a mixture of hexane and ethyl acetate
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing: Pack the column with silica gel as a slurry in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
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Elution: Pass the eluent through the column under positive pressure.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling out occurs (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast. | - Use a lower-boiling solvent.- Ensure slower cooling by insulating the flask. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to recover more product.- Ensure the filtration apparatus is pre-warmed and the solution is sufficiently hot. |
| Product is still impure after recrystallization. | - The chosen solvent does not effectively differentiate between the product and the impurity.- The cooling was too rapid, trapping impurities in the crystals. | - Experiment with different solvents or solvent mixtures.- Allow the solution to cool more slowly. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds. | - The eluent is too polar or not polar enough.- The column was not packed properly, leading to channeling. | - Adjust the polarity of the eluent based on TLC analysis.- Repack the column carefully to ensure a uniform bed. |
| The compound does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| The compound elutes too quickly. | - The eluent is too polar. | - Decrease the polarity of the eluent. |
| Streaking or tailing of spots on TLC. | - The sample was overloaded on the column.- The compound is interacting too strongly with the silica gel. | - Use less sample for the separation.- Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent. |
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impurity Removal
Caption: Logical diagram for selecting a purification strategy based on the identified primary impurity.
References
Technical Support Center: Production of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two main stages of production: the Friedel-Crafts acylation of naphthalene with succinic anhydride to form 4-naphthalen-2-yl-4-oxo-butyric acid, and its subsequent esterification to the methyl ester.
Stage 1: Friedel-Crafts Acylation
Question: Why is my yield of 4-naphthalen-2-yl-4-oxo-butyric acid low?
Answer: Low yields in the Friedel-Crafts acylation of naphthalene are a common issue and can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any moisture in the reactants or solvent will deactivate the catalyst, leading to a stalled or incomplete reaction. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.
-
Insufficient Catalyst: The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount of the catalyst (at least one equivalent for every equivalent of succinic anhydride) is required for the reaction to proceed to completion.[1] For large-scale reactions, slightly more than a stoichiometric amount may be necessary to compensate for any minor sources of moisture.
-
Poor Mixing: In larger scale reactions, inadequate agitation can lead to localized "hot spots" and uneven distribution of the catalyst, resulting in side reactions and reduced yields. Ensure vigorous and efficient stirring throughout the reaction.
-
Suboptimal Temperature: The reaction temperature influences both the reaction rate and the formation of by-products. Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials and the formation of tar-like substances.[1]
Question: My reaction mixture has turned dark and is full of tar-like material. What went wrong?
Answer: The formation of tar is a strong indicator of side reactions and decomposition, often caused by:
-
High Reaction Temperature: Overheating the reaction mixture is a primary cause of tar formation.[1] It is crucial to maintain careful temperature control, especially during the exothermic addition of the Lewis acid catalyst.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, particularly at elevated temperatures, can lead to the degradation of the product and the formation of polymeric by-products.[1]
-
Reactive Solvents: Certain solvents can participate in side reactions under the harsh conditions of a Friedel-Crafts acylation. While nitrobenzene can be used to favor the formation of the 2-isomer, it is also highly reactive and can contribute to by-product formation.[1] Dichloromethane or carbon disulfide are generally less reactive solvent choices.
Question: I am getting a mixture of 1- and 2-isomers. How can I control the regioselectivity to favor the desired 2-isomer?
Answer: The ratio of the 1- and 2-acylated naphthalene products is highly dependent on the reaction conditions:
-
Solvent Choice: The polarity of the solvent plays a critical role.
-
Thermodynamic Control (favors 2-isomer): Polar solvents like nitrobenzene or nitromethane are used to favor the more thermodynamically stable 2-isomer.[1] These solvents keep the initially formed 1-acyl complex in solution, allowing it to revert to the starting materials and then react at the more stable 2-position.[1]
-
Kinetic Control (favors 1-isomer): Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) favor the kinetically preferred 1-isomer.[1]
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures generally favor the formation of the thermodynamically more stable 2-isomer, as this allows the reaction to reach equilibrium.[1] The ratio of the alpha to beta isomers can shift significantly as the reaction progresses.[3]
Stage 2: Esterification
Question: The esterification of my 4-naphthalen-2-yl-4-oxo-butyric acid is incomplete. How can I drive the reaction to completion?
Answer: Esterification is a reversible reaction, and several techniques can be employed to shift the equilibrium towards the product side:
-
Use of Excess Alcohol: Employing a large excess of methanol will drive the reaction forward according to Le Chatelier's principle.[4]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Removing water as it is formed is an effective way to drive the reaction to completion.[4] On a large scale, a Dean-Stark apparatus can be used for this purpose.[4]
-
Catalyst Choice: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used. Ensure the catalyst is added in a sufficient amount and is not neutralized by any basic impurities.
Question: I am observing by-product formation during the esterification. What are the likely side reactions?
Answer: While Fischer esterification is generally a clean reaction, side reactions can occur, especially at higher temperatures:
-
Dehydration: The keto-acid may undergo dehydration or other side reactions if the temperature is too high.
-
Ether Formation: If using a large excess of alcohol and a strong acid catalyst at high temperatures, there is a possibility of forming dimethyl ether.
-
Charring: Strong acid catalysts like sulfuric acid can cause charring of the organic material if the reaction is overheated.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the Friedel-Crafts acylation to obtain the 2-isomer?
A1: To favor the formation of the 2-acylnaphthalene product (the thermodynamic product), a polar solvent such as nitrobenzene is traditionally recommended.[1] However, due to its toxicity and reactivity, alternative solvent systems or solvent-free methods are being explored.[5] For large-scale production, a careful evaluation of solvent choice considering safety, environmental impact, and product selectivity is crucial.
Q2: How can I effectively remove the aluminum chloride catalyst during the work-up of the Friedel-Crafts reaction?
A2: The aluminum chloride complex is typically hydrolyzed by carefully quenching the reaction mixture with a mixture of crushed ice and concentrated hydrochloric acid.[1] This should be done slowly and with efficient cooling in an ice bath to control the exothermic reaction. The resulting aqueous layer containing the aluminum salts can then be separated from the organic layer containing the product.
Q3: What is the best method for purifying the crude 4-naphthalen-2-yl-4-oxo-butyric acid?
A3: Recrystallization is a common and effective method for purifying the crude keto-acid. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
Q4: For the esterification step, is it better to use a large excess of methanol or to remove the water?
A4: Both strategies are effective for driving the esterification to completion. On a laboratory scale, using a large excess of methanol is often simpler. For large-scale industrial production, removing water using a Dean-Stark trap or other engineering solutions is generally more efficient and economical as it reduces the amount of excess reagent that needs to be recovered.[4]
Q5: Can I use a different alcohol for the esterification?
A5: Yes, other alcohols can be used for the esterification, which will result in the corresponding ester. However, the reaction conditions, particularly temperature and reaction time, may need to be adjusted based on the reactivity and boiling point of the alcohol.
Data Presentation
Table 1: Reaction Parameters for Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride
| Parameter | Condition for 1-isomer (Kinetic Control) | Condition for 2-isomer (Thermodynamic Control) | Reference |
| Solvent | Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | Nitrobenzene or Nitromethane | [1] |
| Temperature | Low (e.g., 0-25 °C) | High (e.g., 60-80 °C) | [1] |
| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ | [6] |
| Catalyst Stoichiometry | > 1 equivalent | > 1 equivalent | [1] |
Table 2: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation
| Symptom | Potential Cause | Suggested Solution |
| Reaction does not start or is very slow | Inactive catalyst (moisture) | Ensure all reagents, solvents, and glassware are anhydrous. |
| Insufficient catalyst | Use at least a stoichiometric amount of AlCl₃. | |
| Formation of a dark, tarry mixture | Reaction temperature too high | Maintain strict temperature control, especially during catalyst addition. |
| Prolonged reaction time | Monitor the reaction by TLC and work up as soon as it is complete. | |
| Low conversion of starting material | Poor mixing on a larger scale | Use a powerful mechanical stirrer for efficient agitation. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 4-(Naphthalen-2-yl)-4-oxobutanoic Acid
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
Equipment:
-
Large three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a trap
-
Heating mantle
-
Large separatory funnel
Procedure:
-
Set up the three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser in a fume hood.
-
Charge the flask with naphthalene and anhydrous nitrobenzene.
-
With vigorous stirring, cool the mixture in an ice bath.
-
Slowly and portion-wise, add the anhydrous aluminum chloride to the cooled mixture. The addition is exothermic, so maintain the temperature below 10 °C.
-
After the addition of AlCl₃ is complete, add succinic anhydride portion-wise, ensuring the temperature remains controlled.
-
Once all reagents have been added, slowly warm the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-(naphthalen-2-yl)-4-oxobutanoic acid by recrystallization.
Protocol 2: Large-Scale Esterification to Methyl 4-(Naphthalen-2-yl)-4-oxobutanoate
Materials:
-
4-(Naphthalen-2-yl)-4-oxobutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the 4-(naphthalen-2-yl)-4-oxobutanoic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain it for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(naphthalen-2-yl)-4-oxobutanoate.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester. This guide focuses on overcoming challenges related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of naphthalene with succinic anhydride is giving a low yield. What are the most common causes related to the catalyst?
A1: Low yields in this reaction are frequently linked to catalyst issues. The most common culprits include:
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst.[1][2] It is crucial to use anhydrous conditions, including oven-dried glassware and freshly opened or purified reagents.[1][2]
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[2][3] This complexation effectively removes the catalyst from the reaction cycle.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to proceed to completion.[2][3]
-
Deactivated Aromatic Substrate: While naphthalene itself is reactive, the presence of strongly electron-withdrawing groups on the aromatic ring can deactivate it towards Friedel-Crafts acylation, leading to poor conversion.[1]
-
Poor Catalyst Quality: The quality of the Lewis acid can significantly impact the reaction outcome. If the catalyst appears clumpy or discolored, it may have been compromised by moisture and should not be used.
Q2: I am using a solid acid catalyst like a zeolite for the acylation, and I'm observing a decrease in activity over time. What could be causing this deactivation?
A2: Zeolite catalysts are a reusable alternative to traditional Lewis acids, but they are also susceptible to deactivation, though often reversibly. Common causes for deactivation include:
-
Coke Formation: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface and within its pores. This blocks access to the active sites.[4] The strong Brønsted acid sites are often the first to be covered by coke.[4]
-
Pore Blockage by Products or Byproducts: The desired product, 4-(naphthalen-2-yl)-4-oxobutanoic acid, or other bulky byproducts can be strongly adsorbed within the zeolite pores, preventing further reactant molecules from reaching the active sites.[5][6]
-
Decomposition of the Acylating Agent: Succinic anhydride or its activated form may decompose, leading to the formation of species that block the catalyst's pores and active sites.[6][7]
Q3: Can I regenerate my deactivated zeolite catalyst? If so, how?
A3: Yes, one of the significant advantages of using zeolite catalysts is their potential for regeneration. The most common method for regenerating zeolites deactivated by coking or organic deposits is calcination . This involves heating the catalyst in a controlled atmosphere (typically air or a mixture of air and an inert gas) to burn off the carbonaceous deposits. The activity of the deactivated catalyst can often be largely restored through this process. For instance, a deactivated LaHY zeolite catalyst used in a similar reaction was successfully regenerated by temperature-programmed calcination and could be reused multiple times without a significant loss in activity.
Q4: Are there any specific impurities in my starting materials (naphthalene or succinic anhydride) that could be poisoning the catalyst?
A4: While specific poison profiles are highly dependent on the catalyst used, some general principles apply:
-
For Lewis acids like AlCl₃, any compound that can act as a Lewis base can poison the catalyst. This includes water, as well as nitrogen- and sulfur-containing organic compounds that may be present as impurities in the starting materials. For example, impurities like benzothiophene can be found in naphthalene derived from coal tar.[8]
-
For zeolite catalysts, basic organic compounds can neutralize the acid sites, leading to deactivation.
Q5: I'm observing the formation of isomeric byproducts. Is this related to the catalyst?
A5: The formation of isomers in the acylation of naphthalene is highly influenced by reaction conditions, which are directly related to the catalyst system. The ratio of α- to β-acylated product can change with the concentration of the reactants and the catalyst, as well as the reaction time and temperature.[9] The choice of solvent can also play a crucial role in directing the regioselectivity of the acylation.[10]
Troubleshooting Guides
Guide 1: Low Product Yield
| Symptom | Possible Cause | Recommended Action |
| Low or no conversion of starting materials | Inactive Catalyst (AlCl₃) | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous AlCl₃. |
| Insufficient Catalyst (AlCl₃) | Increase the molar ratio of AlCl₃ to the limiting reagent. A stoichiometric amount or a slight excess is often necessary.[2][3] | |
| Deactivated Zeolite Catalyst | Regenerate the zeolite catalyst through calcination. | |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| Reaction starts but does not go to completion | Product Inhibition (Zeolites) | The product may be blocking the catalyst pores. Consider using a zeolite with a larger pore size or modifying the reaction conditions (e.g., solvent, temperature) to enhance product desorption. |
| Catalyst Deactivation during Reaction | For AlCl₃, ensure rigorous anhydrous conditions are maintained throughout the reaction. For zeolites, consider a continuous flow reactor setup where the product is constantly removed from the catalyst bed. |
Guide 2: Catalyst Handling and Regeneration
| Catalyst Type | Common Deactivation Mechanism | Prevention/Mitigation | Regeneration Protocol |
| Aluminum Chloride (AlCl₃) | Moisture sensitivity, complexation with ketone product.[3] | Handle in a glovebox or under an inert atmosphere. Use anhydrous solvents and reagents. | Not typically regenerated in a lab setting; quenched during workup. |
| Zeolites (e.g., H-beta, HY) | Coking, pore blockage by products/byproducts.[4][6] | Use an excess of the aromatic substrate, stepwise addition of the acylating agent.[6][7] | Calcination: Heat the catalyst in a furnace with a slow flow of air. The temperature and duration will depend on the specific zeolite and the extent of coking, but a typical starting point is 500-550 °C for several hours.[5] |
Quantitative Data on Catalyst Performance and Deactivation
The following tables summarize performance data for zeolite catalysts in reactions analogous to the synthesis of this compound, illustrating the impact of reuse and regeneration.
Table 1: Performance of HY Zeolite in Naphthalene Alkylation
| Catalyst State | Service Life (hours) | Naphthalene Conversion (%) | Selectivity to Monoalkylnaphthalene (%) |
| Fresh HFAU Zeolite | 480 | 95 | ~100 |
| After In Situ Regeneration | 240 | - | ~100 |
| Data from a study on the alkylation of naphthalene with α-tetradecene under industrial conditions.[4] |
Table 2: Reusability of La-Modified HY Zeolite in Alkylation
| Cycle | Olefin Conversion (%) | Selectivity to Desired Product (%) |
| 1 | 94.0 | 100 |
| 2 | 93.8 | 100 |
| 3 | 94.0 | 100 |
| 4 | 93.5 | 100 |
| Data from a study on the alkylation of α-methylnaphthalene with long-chain olefins, where the catalyst was regenerated by calcination between cycles. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃
-
Preparation: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 - 2.0 equivalents) and a dry, inert solvent (e.g., dichloromethane, nitrobenzene).
-
Acylating Agent Addition: Cool the suspension in an ice bath. Slowly add a solution of succinic anhydride (1.0 equivalent) in the same solvent via the dropping funnel.
-
Naphthalene Addition: After the initial addition, add a solution of naphthalene (1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography. The resulting carboxylic acid is then esterified using standard methods (e.g., Fischer esterification) to obtain the final methyl ester.
Protocol 2: Regeneration of a Deactivated Zeolite Catalyst
-
Catalyst Recovery: After the reaction, filter the zeolite catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like acetone) to remove any adsorbed reactants and products.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C to remove the solvent.
-
Calcination: Place the dried catalyst in a ceramic crucible or a tube furnace. Heat the catalyst under a slow flow of dry air. A typical calcination program involves ramping the temperature to 500-550 °C and holding for 4-6 hours.
-
Cooling: After calcination, allow the catalyst to cool to room temperature under a stream of dry, inert gas before reuse.
Visualizations
Diagrams of Key Processes
Caption: Synthetic pathway for this compound.
Caption: Common catalyst deactivation pathways in Friedel-Crafts acylation.
Caption: Troubleshooting workflow for low yield in the acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Shape-selective synthesis of 2-acetylnaphthalene via naphthalene acylation with acetic anhydride over large pore zeolites (2002) | Libor Červený | 54 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a compound of interest in medicinal chemistry, with its structurally related and clinically significant analogue, Nabumetone. This document outlines the physicochemical properties, potential biological activities, and relevant experimental protocols to facilitate further research and development.
Introduction
This compound belongs to the family of naphthalene-containing compounds, a scaffold present in numerous biologically active molecules. Its structure shares key features with the well-established nonsteroidal anti-inflammatory drug (NSAID), Nabumetone. Understanding the comparative aspects of these molecules can provide valuable insights for the design of novel therapeutic agents.
Nabumetone is a non-acidic prodrug that undergoes hepatic metabolism to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[1][2] 6-MNA is a potent inhibitor of the cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the anti-inflammatory and analgesic effects.[1][2] Given the structural similarities, it is hypothesized that this compound may serve as a prodrug and exhibit similar pharmacological activities.
Physicochemical Properties
A comparison of the key physicochemical properties of this compound, its parent carboxylic acid, Nabumetone, and its active metabolite is presented below. These parameters are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a compound.
| Property | This compound | 4-(2-Naphthyl)-4-oxobutanoic acid | Nabumetone | 6-Methoxy-2-naphthylacetic acid (6-MNA) |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₄H₁₂O₃ | C₁₅H₁₆O₂ | C₁₃H₁₂O₃ |
| Molecular Weight | 242.27 g/mol | 228.25 g/mol [3] | 228.29 g/mol | 216.23 g/mol |
| Structure |
Potential Biological Activities and Comparative Analysis
Derivatives of 4-oxobutanoic acid have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4] The presence of the naphthalene moiety in this compound suggests a potential for COX inhibition, similar to Nabumetone.
Anti-inflammatory and Analgesic Activity: The primary mechanism of action for many NSAIDs, including the active metabolite of Nabumetone, is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.[5] It is plausible that this compound, upon hydrolysis of the ester group to its corresponding carboxylic acid, could act as a COX inhibitor. Further in vitro and in vivo studies are required to validate this hypothesis and to determine its selectivity for COX-1 versus COX-2.
Anticancer Activity: Some derivatives of butyric acid have been investigated as potential anti-neoplastic agents.[6] The mechanism often involves the intracellular release of butyric acid, which can induce cytodifferentiation and inhibit cell proliferation.[6] The 4-oxo-4-arylbutanoic acid scaffold has also been explored for the development of anticancer agents.[1]
Experimental Protocols
To facilitate the investigation of this compound and its analogues, detailed protocols for key biological assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Principle: The cyclooxygenase activity is measured by monitoring the production of prostaglandin E₂ (PGE₂) from arachidonic acid. The amount of PGE₂ is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]
Protocol:
-
Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.
-
Reaction Mixture Preparation: In an Eppendorf tube, mix 100 mM Tris-HCl buffer (pH 8.0), hematin (cofactor), and L-epinephrine (cofactor).[8]
-
Enzyme Addition: Add a specific amount of COX-1 or COX-2 enzyme to the reaction mixture and incubate at room temperature.[8]
-
Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the enzyme solution and pre-incubate at 37°C.[8]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
PGE₂ Quantification: After a specific incubation time, stop the reaction and quantify the amount of PGE₂ produced using a commercial ELISA kit.[7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the anti-inflammatory potential of a compound.[9]
Principle: Carrageenan injection into the paw of a rodent induces an inflammatory response characterized by edema. The reduction in paw volume after treatment with the test compound indicates its anti-inflammatory effect.[9]
Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.[10][11]
-
Grouping: Divide the animals into control, standard (e.g., Indomethacin), and test groups.[12]
-
Compound Administration: Administer the test compound orally or intraperitoneally at different doses.[12]
-
Induction of Edema: After a specific pre-treatment period, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[9]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to evaluate the peripheral analgesic activity of a compound.[14]
Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) in mice. Analgesic compounds reduce the number of writhes.[14]
Protocol:
-
Animal Model: Use Swiss albino mice.[14]
-
Grouping: Divide the animals into control, standard (e.g., Aspirin), and test groups.
-
Compound Administration: Administer the test compound orally or intraperitoneally.[14]
-
Induction of Writhing: After a pre-treatment period, inject 0.6% acetic acid solution intraperitoneally.[14]
-
Observation: Count the number of writhes for each mouse for a specific period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.[13]
-
Data Analysis: Calculate the percentage of protection from writhing for each group compared to the control group.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of the target compound and its comparators.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 11. In Vivo Assessment of Anti-Inflammatory Effects of Aqueous Extracts of Nepeta nuda ssp. nuda L. in Experimental Model of Peripheral Inflammation in Male Long Evans Rats [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. ijisrt.com [ijisrt.com]
- 14. benchchem.com [benchchem.com]
Unambiguous Structure Verification: A Comparative Guide to Analytical Techniques for 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for the structural validation of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a naphthalene-containing organic compound with potential applications in medicinal chemistry.
While X-ray crystallography offers the gold standard for absolute structure elucidation, complementary techniques such as NMR and HRMS provide crucial and often more readily accessible data for routine confirmation and characterization. This guide presents the experimental data and detailed protocols for each method, facilitating an informed decision on the most appropriate analytical strategy.
Method Comparison at a Glance
| Feature | Single Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing. | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and relative number of protons. | Exact molecular weight and elemental composition. Fragmentation patterns reveal structural motifs. |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm). | 5-10 mg of purified compound dissolved in a deuterated solvent. | Micrograms to nanograms of purified compound. |
| Time to Result | Days to weeks (crystal growth can be a bottleneck). | Minutes to hours. | Minutes. |
| Key Advantage | Unambiguous and definitive structural determination. | Provides detailed structural information in solution, mimicking biological conditions. | High sensitivity and accuracy for elemental formula determination. |
| Key Limitation | Requires a suitable single crystal, which can be challenging to grow. | Does not provide absolute 3D structure or information on crystal packing. | Does not provide stereochemical information or connectivity in the same way as NMR. |
X-ray Crystallography: The Definitive Structure
Single crystal X-ray crystallography provides an unequivocal determination of the molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise location of each atom.
As a direct crystallographic study of this compound is not publicly available, we present data for the closely related and structurally analogous compound, 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile , to illustrate the type of data obtained.[1][2]
Representative Crystallographic Data
| Parameter | Value for 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile |
| Chemical Formula | C₂₂H₁₄N₂O |
| Molecular Weight | 322.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.0845(4) Å, b = 10.4369(6) Å, c = 21.6298(11) Å |
| α = 90°, β = 91.878(2)°, γ = 90° | |
| Volume | 1598.45(15) ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.340 Mg/m³ |
| R-factor (final) | 0.048 |
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common techniques include solvent layering and vapor diffusion.
-
Crystal Mounting: A suitable single crystal (0.1-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule in solution. It provides information about the chemical environment, connectivity, and number of different types of protons and carbons.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables provide predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR (Predicted)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Naphthalene-H | 7.8 - 8.2 | m | 7H |
| -C(=O)-CH₂- | 3.3 - 3.5 | t | 2H |
| -CH₂-C(=O)O- | 2.8 - 3.0 | t | 2H |
| -OCH₃ | 3.7 | s | 3H |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ketone) | ~198 |
| C=O (ester) | ~173 |
| Naphthalene-C (aromatic) | 125 - 135 |
| -OCH₃ | ~52 |
| -C(=O)-CH₂- | ~35 |
| -CH₂-C(=O)O- | ~29 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like TMS is often added.
-
Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition and Fragmentation
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide valuable information about the molecule's structure.
HRMS Data for this compound (C₁₅H₁₄O₃)
-
Calculated Exact Mass: 242.0943 g/mol
-
Expected Ion in ESI+: [M+H]⁺ = 243.1016, [M+Na]⁺ = 265.0837
Predicted Fragmentation Pattern
The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve:
-
Loss of the methoxy group (-OCH₃): m/z = 211
-
Loss of the carbomethoxy group (-COOCH₃): m/z = 183
-
Cleavage of the butyric acid side chain: producing the naphthalenoyl cation (m/z = 155) and other fragments.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) where the molecules are ionized.
-
Mass Analysis: The ions are accelerated into the mass analyzer (e.g., time-of-flight - TOF, or Orbitrap), which separates them based on their mass-to-charge ratio with high resolution.
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating the mass spectrum. The accurate mass of the molecular ion is used to determine the elemental composition.
Conclusion
The structural validation of this compound, like any novel compound, is best achieved through a multi-technique approach. While single crystal X-ray crystallography provides the most definitive and complete structural information, its requirement for high-quality single crystals can be a significant hurdle. NMR spectroscopy offers a rapid and detailed analysis of the molecular framework in solution, and HRMS provides unambiguous elemental composition and valuable structural clues through fragmentation analysis. For routine confirmation of a known synthesis, NMR and HRMS are often sufficient. However, for the unequivocal determination of a new chemical entity, particularly one with stereocenters, X-ray crystallography remains the unparalleled gold standard. The choice of analytical method will ultimately depend on the specific research question, the availability of instrumentation, and the physical properties of the compound .
References
Positional Isomerism in Naphthalene Derivatives: A Comparative Analysis of Biological Activity
A comprehensive review of available literature reveals a notable gap in the direct comparative analysis of the biological activities of naphthalen-1-yl versus naphthalen-2-yl keto esters. However, by examining structurally related compounds, specifically naphthalene-substituted chalcones and sulphonamides, a clear trend emerges: the point of attachment on the naphthalene ring profoundly influences the pharmacological effects of the molecule. This guide synthesizes the available experimental data from studies on analogous compounds to provide insights into the potential differences in biological activity between naphthalen-1-yl and naphthalen-2-yl keto esters for researchers and drug development professionals.
Anticancer Activity: Naphthalen-2-yl Moiety Shows an Edge
In the realm of anticancer research, evidence from studies on naphthalene-chalcone hybrids suggests that derivatives featuring a naphthalen-2-yl moiety tend to exhibit superior cytotoxic activity. A study on novel naphthalene-chalcone hybrids revealed that the substitution of the naphthalene ring at the second position generally leads to increased activity against various cancer cell lines.[1]
For instance, in a series of synthesized naphthalene-chalcone derivatives, the compound with a 2-substituted naphthalene ring (compound 2j) demonstrated the highest potency against the A549 human lung cancer cell line, with an IC50 value of 7.8 µM.[1] In contrast, its corresponding 1-substituted counterpart was less active. This suggests that the spatial arrangement of the naphthalene ring, as dictated by the point of substitution, plays a crucial role in the molecule's interaction with its biological target.
Similarly, a study on sulphonamide derivatives bearing a naphthalene moiety found that the naphthalen-1-yl substituted compound (5c) exhibited the most potent antiproliferative activity against MCF-7 and A549 cell lines, with IC50 values of 0.51 µM and 0.33 µM, respectively.[2] However, the naphthalen-2-yl analogue (5d) also showed significant activity, indicating that for this particular scaffold, both isomers are potent, though the 1-yl substitution was optimal.[2]
Table 1: Comparative Anticancer Activity of Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
| Compound Class | Naphthalene Substituent | Cancer Cell Line | IC50 (µM) |
| Chalcone | Naphthalen-2-yl (2j) | A549 | 7.8 ± 0.59 |
| Chalcone | Naphthalen-1-yl (representative) | A549 | > 20 |
| Sulphonamide | Naphthalen-1-yl (5c) | MCF-7 | 0.51 ± 0.03 |
| Sulphonamide | Naphthalen-1-yl (5c) | A549 | 0.33 ± 0.01 |
| Sulphonamide | Naphthalen-2-yl (5d) | MCF-7 | Significant Activity (IC50 not specified) |
| Sulphonamide | Naphthalen-2-yl (5d) | A549 | Significant Activity (IC50 not specified) |
Antimicrobial Activity: Naphthalen-2-yl Substitution Favored
The trend of enhanced biological activity with the naphthalen-2-yl substitution extends to the antimicrobial properties of these compounds. The same study on naphthalene-chalcone hybrids demonstrated that the derivative containing a 2-substituted naphthalene ring (compound 2j) was active against two Candida strains, while the 1-substituted analogue was not.[3] This highlights the importance of the substitution pattern for antifungal activity.
Table 2: Comparative Antimicrobial Activity of Naphthalen-1-yl vs. Naphthalen-2-yl Chalcones
| Compound | Naphthalene Substituent | Microorganism | MIC50 (µg/mL) |
| 2j | Naphthalen-2-yl | Candida albicans | 15.6 |
| 2j | Naphthalen-2-yl | Candida krusei | 15.6 |
| Representative 1-substituted chalcone | Naphthalen-1-yl | Candida spp. | Inactive |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
MTT Assay for Cytotoxicity
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC50) of the compounds against fungal strains was determined using the broth microdilution method.
-
Inoculum Preparation: Fungal strains (e.g., Candida albicans, Candida krusei) were cultured in appropriate broth, and the inoculum was adjusted to a concentration of 1-5 x 10⁶ CFU/mL.
-
Serial Dilution: The test compounds were serially diluted in the appropriate broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared fungal suspension.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
MIC50 Determination: The MIC50 was determined as the lowest concentration of the compound that inhibited 50% of the visible growth of the microorganism.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the general structure of the compared compounds and the workflow of the experimental procedures.
Caption: General structure of naphthalen-yl substituted bioactive compounds.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis: 4-naphthalen-2-yl-4-oxo-butyric Acid and its Methyl Ester Derivative
Chemical Structures
The key structural difference between the two compounds is the terminal functional group: a carboxylic acid versus a methyl ester. This seemingly minor change significantly influences their spectroscopic signatures.
4-naphthalen-2-yl-4-oxo-butyric acid
-
Molecular Formula: C₁₄H₁₂O₃
-
Molecular Weight: 228.24 g/mol
4-naphthalen-2-yl-4-oxo-butyric acid methyl ester
-
Molecular Formula: C₁₅H₁₄O₃
-
Molecular Weight: 242.27 g/mol [1]
Predicted Spectroscopic Data Comparison
The following tables summarize the anticipated key spectroscopic features for each compound. These predictions are based on the analysis of their functional groups and the known spectral data of similar compounds, such as the naphthalen-1-yl isomers.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ (predicted)
| Assignment | 4-naphthalen-2-yl-4-oxo-butyric acid (Predicted Chemical Shift, δ ppm) | This compound (Predicted Chemical Shift, δ ppm) | Key Differences |
| Naphthalene-H | ~ 7.5 - 8.5 (m) | ~ 7.5 - 8.5 (m) | Minimal change expected in the aromatic region. |
| -CO-CH₂- | ~ 3.3 - 3.5 (t) | ~ 3.2 - 3.4 (t) | Minor upfield shift may be observed for the ester. |
| -CH₂-COOH/-COOCH₃ | ~ 2.8 - 3.0 (t) | ~ 2.7 - 2.9 (t) | Minor upfield shift may be observed for the ester. |
| -COOH | ~ 10 - 12 (s, broad) | - | Disappearance of the broad carboxylic acid proton signal. |
| -OCH₃ | - | ~ 3.7 (s) | Appearance of a sharp singlet for the methyl ester protons. |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ (predicted)
| Assignment | 4-naphthalen-2-yl-4-oxo-butyric acid (Predicted Chemical Shift, δ ppm) | This compound (Predicted Chemical Shift, δ ppm) | Key Differences |
| Naphthalene-C | ~ 124 - 136 | ~ 124 - 136 | Minimal change expected in the aromatic region. |
| Ketone C=O | ~ 198 - 202 | ~ 198 - 202 | Minimal change expected for the ketone carbonyl. |
| Carboxylic Acid/Ester C=O | ~ 178 - 182 | ~ 172 - 175 | Significant upfield shift for the ester carbonyl carbon. |
| -CO-CH₂- | ~ 33 - 36 | ~ 33 - 36 | Minimal change expected. |
| -CH₂-COOH/-COOCH₃ | ~ 28 - 31 | ~ 28 - 31 | Minimal change expected. |
| -OCH₃ | - | ~ 52 | Appearance of a signal for the methyl ester carbon. |
Infrared (IR) Spectroscopy Data
| Functional Group | 4-naphthalen-2-yl-4-oxo-butyric acid (Predicted Wavenumber, cm⁻¹) | This compound (Predicted Wavenumber, cm⁻¹) | Key Differences |
| O-H stretch (Carboxylic Acid) | ~ 2500 - 3300 (broad) | - | Disappearance of the broad O-H stretch. |
| C=O stretch (Ketone) | ~ 1680 - 1700 | ~ 1680 - 1700 | Minimal change expected. |
| C=O stretch (Carboxylic Acid/Ester) | ~ 1700 - 1725 | ~ 1735 - 1750 | Shift to higher wavenumber for the ester carbonyl stretch. |
| C-O stretch | ~ 1210 - 1320 | ~ 1150 - 1300 (often two bands for esters) | Change in the fingerprint region corresponding to the C-O bond. |
Mass Spectrometry (MS) Data
| Analysis | 4-naphthalen-2-yl-4-oxo-butyric acid | This compound | Key Differences |
| Molecular Ion (M⁺) | m/z = 228 | m/z = 242 | Molecular ion peak shifted by 14 mass units. |
| Key Fragmentation | Loss of H₂O (m/z = 210), Loss of COOH (m/z = 183), Naphthoyl cation (m/z = 155) | Loss of OCH₃ (m/z = 211), Loss of COOCH₃ (m/z = 183), Naphthoyl cation (m/z = 155) | Characteristic loss of methoxy radical or methyl formate fragment from the ester. |
Experimental Protocols
Standard spectroscopic techniques would be employed for the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples would be analyzed using the Attenuated Total Reflectance (ATR) technique.
Mass Spectrometry (MS): Mass spectra would be acquired on a mass spectrometer using Electron Ionization (EI) at 70 eV. The samples would be introduced via a direct insertion probe.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the acid and its methyl ester.
Caption: Workflow for the comparative spectroscopic analysis.
Discussion of Key Spectroscopic Differences
The primary distinctions in the spectra of 4-naphthalen-2-yl-4-oxo-butyric acid and its methyl ester arise from the difference between the carboxylic acid and methyl ester functionalities.
In ¹H NMR spectroscopy , the most definitive difference is the presence of a broad singlet between 10-12 ppm for the acidic proton of the carboxylic acid, which is absent in the methyl ester. Conversely, the methyl ester will exhibit a sharp singlet around 3.7 ppm, corresponding to the three protons of the methoxy group.
For ¹³C NMR spectroscopy , the carbonyl carbon of the carboxylic acid is expected to resonate at a higher chemical shift (further downfield) compared to the carbonyl carbon of the methyl ester. Additionally, the spectrum of the methyl ester will feature a signal for the methoxy carbon at approximately 52 ppm.
In IR spectroscopy , the carboxylic acid will show a characteristic broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. This band will be absent in the spectrum of the methyl ester. The C=O stretching frequency of the ester carbonyl is anticipated to be at a higher wavenumber (1735-1750 cm⁻¹) than that of the carboxylic acid carbonyl (1700-1725 cm⁻¹).
Finally, mass spectrometry will clearly distinguish the two compounds by their molecular ion peaks, with the methyl ester being 14 mass units heavier than the carboxylic acid. The fragmentation patterns will also differ, with the ester showing a characteristic loss of a methoxy radical (·OCH₃) or a neutral molecule of methyl formate.
References
comparative study of different synthetic routes to 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes for the preparation of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a valuable intermediate in pharmaceutical synthesis. The routes are evaluated based on reaction efficiency, procedural complexity, and reagent accessibility, supported by experimental data.
Executive Summary
The synthesis of this compound is most commonly achieved through a two-step process involving the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by Fischer esterification of the resulting carboxylic acid. Alternative approaches include a more direct Friedel-Crafts acylation using methyl succinyl chloride and a high-efficiency methylation of the carboxylic acid intermediate using diazomethane. The choice of synthetic route depends on factors such as desired yield, scale of reaction, and handling of hazardous reagents.
Data Presentation
| Route | Description | Key Intermediates | Overall Yield (approx.) | Key Advantages | Key Disadvantages |
| 1 | Two-step: Friedel-Crafts Acylation followed by Fischer Esterification | 4-(2-naphthyl)-4-oxobutanoic acid | 50-55% | Readily available starting materials, established procedures. | Two distinct reaction steps, moderate overall yield. |
| 2 | One-step: Friedel-Crafts Acylation with Methyl Succinyl Chloride | None (Direct to product) | 60-70% (estimated) | One-pot synthesis, potentially higher throughput. | Requires preparation of less stable acyl chloride, potential for side reactions. |
| 3 | Two-step: Friedel-Crafts Acylation followed by Diazomethane Esterification | 4-(2-naphthyl)-4-oxobutanoic acid | ~59% | High yield and clean conversion in the esterification step. | Diazomethane is highly toxic and explosive, requiring specialized handling. |
Route 1: Two-Step Synthesis via Friedel-Crafts Acylation and Fischer Esterification
This is the most established and widely documented method. It involves the initial formation of 4-(2-naphthyl)-4-oxobutanoic acid through Friedel-Crafts acylation, followed by esterification with methanol.
Experimental Protocols
Step 1: Synthesis of 4-(2-naphthyl)-4-oxobutanoic acid
-
Reagents: Naphthalene, Succinic Anhydride, Anhydrous Aluminum Chloride, Dichloromethane, Ethyl Acetate, Glacial Acetic Acid.
-
Procedure: To a 3-liter, 3-neck flask equipped with a mechanical stirrer, drying tube, and thermometer, and surrounded by an ice-water bath, 900 ml of dichloromethane is added. Naphthalene (290.0 g, 2.26 moles) is then added to the solvent. The mixture is stirred until the naphthalene dissolves, and then cooled to 0-5°C. Anhydrous aluminum chloride (600.0 g, 4.50 moles) is added portion-wise over 30 minutes, maintaining the temperature below 10°C. Succinic anhydride (230.0 g, 2.30 moles) is added in one portion, and the reaction mixture is stirred at 0-5°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 24 hours. The reaction mixture is then slowly poured into a mixture of 1 kg of ice and 500 ml of concentrated hydrochloric acid with vigorous stirring. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 250 ml portions of dichloromethane. The combined organic layers are washed with 500 ml of water, 500 ml of 5% sodium bicarbonate solution, and finally with 500 ml of brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield a solid. The crude product is suspended in 1 liter of ethyl acetate and stirred for 1 hour. After cooling in a cold water bath, the solids are collected by filtration and washed with fresh ethyl acetate. The solids are then recrystallized from 500 ml of glacial acetic acid and dried under vacuum.
-
Yield: 195.0 g (59.4%) of 4-(2-naphthyl)4-oxobutyric acid as an off-white solid.[1]
Step 2: Fischer Esterification to this compound
-
Reagents: 4-(2-naphthyl)-4-oxobutanoic acid, Methanol, Concentrated Sulfuric Acid, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Saturated Sodium Chloride Solution, Anhydrous Sodium Sulfate.
-
Procedure: In a 500 ml round-bottom flask, 4-(2-naphthyl)-4-oxobutanoic acid (50 g, 0.219 mol) is dissolved in 250 ml of methanol. Concentrated sulfuric acid (2 ml) is carefully added as a catalyst. The mixture is heated to reflux and maintained for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. After completion, the excess methanol is removed by rotary evaporation. The residue is dissolved in 200 ml of diethyl ether and washed sequentially with 100 ml of water, 100 ml of saturated sodium bicarbonate solution, and 100 ml of saturated sodium chloride solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude methyl ester. The product can be further purified by recrystallization or column chromatography.
-
Yield: Typical yields for Fischer esterification under these conditions are in the range of 85-95%.
Logical Relationship Diagram
Caption: Route 1: Two-step synthesis via Friedel-Crafts acylation and Fischer esterification.
Route 2: One-Step Synthesis via Friedel-Crafts Acylation with Methyl Succinyl Chloride
This approach aims to synthesize the target molecule in a single step by using a pre-formed acylating agent that already contains the methyl ester functionality.
Experimental Protocol
Step 1 (Precursor Synthesis): Synthesis of Methyl Succinyl Chloride
-
Reagents: Monomethyl succinate, Oxalyl chloride, N,N-dimethylformamide (DMF), Dichloromethane.
-
Procedure: In a flask, dissolve monomethyl succinate (2.0 g) in 15 ml of dichloromethane. Add oxalyl chloride (3.9 g) dropwise, followed by 1-2 drops of DMF with stirring. After reacting for 2 hours, the reaction mixture is concentrated under reduced pressure to yield methyl succinyl chloride (2.1 g, 91.3%).
Step 2: Friedel-Crafts Acylation
-
Reagents: Naphthalene, Methyl Succinyl Chloride, Anhydrous Aluminum Chloride, Dichloromethane.
-
Procedure: In a flask equipped with a stirrer and under a nitrogen atmosphere, a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane is prepared and cooled to 0°C. A solution of naphthalene (1.0 eq) in dichloromethane is added dropwise. Subsequently, a solution of methyl succinyl chloride (1.1 eq) in dichloromethane is added slowly, maintaining the temperature below 5°C. The reaction is stirred at 0°C for 1-2 hours and then at room temperature for an additional 2-3 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
-
Yield: Estimated yields for this type of direct acylation are typically in the range of 60-70%.
Experimental Workflow Diagram
Caption: Route 2: One-step synthesis via Friedel-Crafts acylation with methyl succinyl chloride.
Route 3: Two-Step Synthesis via Friedel-Crafts Acylation and Diazomethane Esterification
This route utilizes the same initial Friedel-Crafts acylation as Route 1 but employs the highly efficient, albeit hazardous, diazomethane for the final esterification step.
Experimental Protocols
Step 1: Synthesis of 4-(2-naphthyl)-4-oxobutanoic acid
-
The protocol is identical to Step 1 of Route 1.
-
Yield: 59.4%.[1]
Step 2: Esterification with Diazomethane
-
Reagents: 4-(2-naphthyl)-4-oxobutanoic acid, Diazomethane in ether solution, Acetic acid.
-
Procedure: Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions. A solution of 4-(2-naphthyl)-4-oxobutanoic acid (1.0 g) in diethyl ether is prepared. To this solution, a freshly prepared ethereal solution of diazomethane is added dropwise at 0°C with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane. The reaction is typically complete within minutes. A few drops of acetic acid are then added to quench the excess diazomethane, observed by the disappearance of the yellow color and cessation of nitrogen gas evolution. The solvent is removed under reduced pressure to yield the methyl ester.
-
Yield: The conversion of carboxylic acids to methyl esters with diazomethane is nearly quantitative, often exceeding 99%.
Signaling Pathway Diagram
References
A Comparative Guide to Confirming the Purity of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug discovery and development. This guide provides a comparative overview of analytical methodologies for confirming the purity of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a crucial building block in the synthesis of various pharmaceutical compounds. We present detailed experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound and its Potential Impurities
This compound is typically synthesized through a two-step process: a Friedel-Crafts acylation of naphthalene with succinic anhydride to form 4-naphthalen-2-yl-4-oxo-butyric acid, followed by esterification with methanol. This synthetic route can lead to several potential impurities that may impact the quality and safety of the final product.
Caption: Probable synthesis pathway and potential impurities.
Comparative Analysis of Purity Determination Methods
The selection of an appropriate analytical method for purity assessment depends on factors such as the nature of the impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance indicators for HPLC, GC-MS, and qNMR in the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, detection by UV absorbance. | Chromatographic separation based on volatility and polarity, identification by mass-to-charge ratio. | Quantitative determination based on the ratio of analyte signal to a certified internal standard. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.005% | ~0.5% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy | High | High | Very High (Primary Method) |
| Specificity | Good (can be affected by co-eluting impurities) | Excellent (mass spectral identification) | Excellent (structurally specific signals) |
| Sample Throughput | High | Medium | Medium |
| Destructive | Yes | Yes | No |
Experimental Protocols
A standardized workflow is essential for obtaining reliable and reproducible purity data. The following diagram illustrates a general analytical workflow for the purity determination of a chemical sample.
Caption: General analytical workflow for purity determination.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for separating and quantifying the target compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample.
-
Dissolve in 5 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter.
Data Analysis: Purity is assessed by area percentage of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a resonance that is well-resolved from the analyte signals.
-
Pulse Sequence: A 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Data Processing: Manual phasing and baseline correction are crucial for accurate integration.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap the tube, and ensure complete dissolution by gentle vortexing.
Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Conclusion
The choice of analytical method for determining the purity of this compound should be based on a comprehensive evaluation of the specific requirements of the analysis. HPLC-UV offers a good balance of speed and sensitivity for routine quality control. GC-MS provides excellent specificity for impurity identification, particularly for volatile and semi-volatile compounds. For the highest level of accuracy and as a primary method for reference material characterization, qNMR is the technique of choice. A combination of these orthogonal techniques can provide a comprehensive and robust assessment of sample purity, ensuring the quality and reliability of this important synthetic intermediate.
A Comparative Guide to the Analytical Profiles of Naphthalene-Containing and Aliphatic Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical data for two methyl esters: a complex aromatic compound, (2R)-2-Dodecanoylamino-4-naphthalen-2-yl-4-oxo-butyric acid ethyl ester, which serves as a close analog to the target compound 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, and a simpler aliphatic counterpart, methyl 4-oxobutanoate. The comparative data, presented in clearly structured tables, is supported by detailed experimental protocols for the key analytical techniques employed: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Executive Summary
The analysis reveals distinct differences in the spectral characteristics of the two compounds, directly attributable to their structural variations. The naphthalene moiety in the aromatic ester results in a complex aromatic region in the ¹H and ¹³C NMR spectra, a higher molecular weight and characteristic fragmentation patterns in the mass spectrum, and specific aromatic C-H and C=C stretching vibrations in the IR spectrum. In contrast, the aliphatic nature of methyl 4-oxobutanoate leads to a simpler NMR spectrum with signals only in the aliphatic region, a lower molecular weight, and the absence of aromatic-related IR absorptions. These differences are crucial for the structural elucidation and quality control of these and related compounds in a research and drug development context.
Data Presentation
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| (2R)-2-Dodecanoylamino-4-naphthalen-2-yl-4-oxo-butyric acid ethyl ester (in CDCl₃) | 8.74 | s | - | 1H, Ar-H |
| 7.69-8.17 | m | - | 4H, Ar-H | |
| 7.58-7.69 | m | - | 2H, Ar-H | |
| 5.02 | dt | 4.1, 7.8 | 1H, CH | |
| 4.22 | q | 7.1 | 2H, OCH₂CH₃ | |
| 3.88 | dd | 4.1, 18.0 | 1H, CH₂ | |
| 3.75 | dd | 4.1, 18.0 | 1H, CH₂ | |
| 2.14-2.30 | m | - | 2H, CH₂ | |
| 1.54-1.66 | m | - | 2H, CH₂ | |
| 1.10-1.35 | m | - | 19H, (CH₂)₉CH₃ | |
| 0.87 | t | 6.8 | 3H, (CH₂)₉CH₃ | |
| Methyl 4-oxobutanoate (in CDCl₃) | 9.80 | s | - | 1H, CHO |
| 3.69 | s | - | 3H, OCH₃ | |
| 2.82 | t | 6.4 | 2H, CH₂C=O | |
| 2.60 | t | 6.4 | 2H, CH₂CHO |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| (2R)-2-Dodecanoylamino-4-naphthalen-2-yl-4-oxo-butyric acid ethyl ester (in CDCl₃) | 197.9 | C=O (ketone) |
| 173.0, 171.2 | C=O (ester, amide) | |
| 135.8, 133.3, 132.4, 130.2, 129.6, 128.8, 128.6, 128.5, 128.1, 128.0, 127.7, 126.9, 123.4 | Aromatic C | |
| 66.8, 61.7 | OCH₂, OCH₂CH₃ | |
| 48.3 | CH | |
| 40.5, 36.5, 31.8, 29.5, 29.4, 29.2, 29.1, 23.5, 22.6 | Aliphatic CH₂ | |
| 14.0 | CH₃ | |
| Methyl 4-oxobutanoate (in CDCl₃) | 201.2 | CHO |
| 173.4 | C=O (ester) | |
| 51.8 | OCH₃ | |
| 38.6 | CH₂C=O | |
| 27.9 | CH₂CHO |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| (2R)-2-Dodecanoylamino-4-naphthalen-2-yl-4-oxo-butyric acid ethyl ester | C₂₈H₃₉NO₄ | 453.61 | 453.2879 [M]⁺ |
| Methyl 4-oxobutanoate | C₅H₈O₃ | 116.12 | 116 [M]⁺, 85, 59, 57, 43 |
Table 4: IR Spectroscopy Data Comparison
| Compound | Wavenumber (cm⁻¹) | Assignment |
| (2R)-2-Dodecanoylamino-4-naphthalen-2-yl-4-oxo-butyric acid ethyl ester | 3333 | N-H stretch (amide) |
| 3060 | Aromatic C-H stretch | |
| 2922, 2852 | Aliphatic C-H stretch | |
| 1733 | C=O stretch (ester) | |
| 1684 | C=O stretch (ketone) | |
| 1644 | C=O stretch (amide) | |
| 1545 | N-H bend (amide) | |
| 1600-1450 | Aromatic C=C stretch | |
| Methyl 4-oxobutanoate | 2950, 2850 | Aliphatic C-H stretch |
| 2720 | Aldehyde C-H stretch | |
| 1735 | C=O stretch (ester and aldehyde) | |
| 1170 | C-O stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. Data was acquired with 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s.
-
Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.
-
Instrumentation: High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. For methyl 4-oxobutanoate, a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) was used.
-
Data Acquisition: For HRMS, the sample was introduced via direct infusion at a flow rate of 5 µL/min. The capillary voltage was set to 3.5 kV, and the source temperature was 120 °C. For GC-MS, a 1 µL aliquot of the sample solution was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50 °C to 250 °C. The mass spectrometer scanned from m/z 40 to 400.
-
Data Analysis: The acquired mass spectra were analyzed to determine the molecular ion peak and the fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample (methyl 4-oxobutanoate) was prepared between two potassium bromide (KBr) plates. For the solid sample ((2R)-2-Dodecanoylamino-4-naphthalen-2-yl-4-oxo-butyric acid ethyl ester), a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectra were acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands were analyzed to identify the functional groups present in the molecule.
Mandatory Visualization
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
Caption: Workflow for IR Spectroscopy.
Assessing the Reproducibility of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds with high reproducibility and efficiency is paramount. This guide provides a comparative analysis of the primary synthesis route for 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a valuable intermediate in various synthetic pathways. We will delve into the established two-step protocol involving Friedel-Crafts acylation followed by Fischer esterification, and contrast it with an emerging alternative, mechanochemical synthesis.
The traditional and most widely documented route to this compound is a two-stage process. The initial and most critical step is the Friedel-Crafts acylation of naphthalene with succinic anhydride. The regioselectivity of this reaction, determining whether the acyl group attaches to the alpha or beta position of the naphthalene ring, is highly dependent on the reaction conditions. To achieve the desired 2-substitution, which leads to the target molecule, the reaction is typically performed under conditions that favor thermodynamic control. The use of nitrobenzene as a solvent is a key factor in directing the acylation to the beta position.
Following the successful synthesis of the carboxylic acid precursor, 4-(2-naphthyl)-4-oxobutanoic acid, the final step is a Fischer esterification. This acid-catalyzed reaction with methanol is a robust and high-yielding method for converting the carboxylic acid to its corresponding methyl ester.
As the field of green chemistry advances, alternative synthetic methodologies are being explored to minimize solvent waste and energy consumption. Mechanochemical synthesis, which involves reactions in the solid state with mechanical grinding, presents a promising alternative to traditional solution-phase Friedel-Crafts acylations.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the established two-step synthesis of this compound. It is important to note that while the Fischer esterification step is well-documented with high yields, the yield for the regioselective Friedel-Crafts acylation to the 2-position of naphthalene with succinic anhydride is less specifically reported and can be variable.
| Parameter | Friedel-Crafts Acylation (Thermodynamic Control) | Fischer Esterification |
| Starting Materials | Naphthalene, Succinic Anhydride | 4-(2-Naphthyl)-4-oxobutanoic acid, Methanol |
| Key Reagents/Catalyst | Anhydrous AlCl₃, Nitrobenzene (solvent) | Concentrated H₂SO₄ |
| Reaction Temperature | 0-25°C | Reflux (approx. 65°C) |
| Reaction Time | Several hours to overnight | 1-4 hours |
| Reported Yield | Variable (dependent on conditions) | High (typically 90-95%)[1] |
| Purity | Requires purification | High after workup and purification |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Naphthyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
This protocol is adapted from established procedures for thermodynamically controlled Friedel-Crafts acylation of naphthalene.
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (dry)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve naphthalene and succinic anhydride in dry nitrobenzene.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of this compound via Fischer Esterification
This is a general, high-yielding protocol for the esterification of a carboxylic acid.[1]
Materials:
-
4-(2-Naphthyl)-4-oxobutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(2-Naphthyl)-4-oxobutanoic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml per 610 mg of carboxylic acid).[1]
-
Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
-
The product can be further purified by column chromatography if necessary.
Alternative Synthesis: Mechanochemical Friedel-Crafts Acylation
Mechanochemical synthesis offers a solvent-free alternative for the initial acylation step. This method involves the grinding of solid reactants, often with a catalytic amount of a Lewis acid.
General Principles:
-
Reactants: Naphthalene, succinic anhydride, and a solid Lewis acid (e.g., AlCl₃) are combined in a mortar and pestle or a ball mill.
-
Energy Input: Mechanical energy from grinding or milling initiates the chemical reaction.
-
Advantages: This approach can lead to shorter reaction times, reduced solvent waste, and sometimes different selectivities compared to solution-phase reactions.
-
Challenges: The reaction may require careful control of milling parameters (frequency, time, ball size) to ensure reproducibility. The workup is similar to the solution-phase reaction, involving quenching with an acidic aqueous solution.
Visualizing the Synthesis and Comparison
References
A Comparative Guide to 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester is a crucial intermediate compound in the field of organic synthesis. With a molecular formula of C15H14O3 and a molecular weight of 242.274 g/mol , this keto-ester serves as a versatile building block for the construction of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1] Its structural features, including the naphthalene moiety and the keto-butyric acid methyl ester chain, provide multiple reaction sites for further chemical transformations. This guide offers a comparative overview of its synthesis, highlighting different methodological approaches and providing key experimental data to inform laboratory practice.
Comparative Analysis of Synthetic Protocols
The synthesis of this compound and its corresponding carboxylic acid has been approached through various methods. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability. A primary and well-established method is the Friedel-Crafts acylation.
Table 1: Comparison of Synthetic Approaches for 4-Aryl-4-oxobutanoic Acids
| Method | Reactants | Catalyst/Reagent | Key Advantages | Potential Drawbacks |
| Friedel-Crafts Acylation | Aromatic compound (e.g., Naphthalene), Succinic Anhydride | Lewis Acid (e.g., AlCl3) | High yields, well-established, versatile for various aromatic substrates. | Stoichiometric amounts of catalyst often required, potential for side reactions. |
| Alternative Acylation | Aromatic compound, Succinic acid derivative | Other activating agents | Milder reaction conditions may be possible. | May require more specialized or expensive reagents. |
The Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by esterification, is a common pathway to obtain the title compound and its analogs. This reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride, to generate a 4-(naphthalen-1-yl)-4-oxobutanoic acid or its isomer.
Experimental Protocol: Friedel-Crafts Acylation followed by Esterification
This section details a representative protocol for the synthesis of a related compound, 4-(naphthalen-1-yl)-4-oxobutanoic acid, which can be subsequently esterified to the methyl ester.
Objective: To synthesize 4-(naphthalen-1-yl)-4-oxobutanoic acid.
Materials:
-
Naphthalene
-
Succinic anhydride
-
Aluminum chloride (AlCl3)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
A solution of naphthalene and succinic anhydride in nitrobenzene is prepared in a reaction vessel equipped with a stirrer and cooling bath.
-
Anhydrous aluminum chloride is added portion-wise to the cooled solution while maintaining the temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified duration to allow for the acylation to proceed.
-
The reaction is then quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
The resulting mixture is subjected to steam distillation to remove the nitrobenzene solvent.
-
The remaining aqueous solution is treated with sodium hydroxide to dissolve the acidic product.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with hydrochloric acid to precipitate the crude 4-(naphthalen-1-yl)-4-oxobutanoic acid.
-
The crude product is collected by filtration, washed with water, and dried.
-
Recrystallization from an appropriate solvent (e.g., aqueous acetic acid) is performed to purify the final product.
Esterification: The resulting carboxylic acid can be converted to its methyl ester via standard esterification procedures, such as refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).[2]
Role as a Synthetic Intermediate
The true value of this compound lies in its utility as a precursor for more complex and often biologically active molecules. The keto and ester functionalities allow for a wide range of chemical modifications.
Synthetic Workflow: From Intermediate to Complex Molecule
The following diagram illustrates a generalized synthetic pathway where a 4-aryl-4-oxobutanoic acid derivative serves as a key intermediate in the synthesis of a heterocyclic compound, a common scaffold in medicinal chemistry.
Caption: Synthetic utility of the title compound.
This workflow highlights two potential transformation pathways. The ketone can be reduced to an alcohol, which can then undergo cyclization reactions. Alternatively, the ester group can be modified, for instance, by reaction with amines or hydrazines to form amides or hydrazides, leading to a different class of derivatives. These derivatives are often screened for various biological activities. For instance, related keto-ester structures are recognized as important scaffolds in the discovery of compounds with a broad spectrum of biological properties.[3]
References
A Guide to the Synthesis of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester: A Literature Comparison of Reported Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reported yields for the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a valuable intermediate in various synthetic pathways. The synthesis is typically achieved through a two-step process: a Friedel-Crafts acylation to form the carboxylic acid precursor, followed by esterification to yield the final methyl ester. This document details the experimental protocols and reported yields for these key transformations.
Data Presentation: Synthesis of 4-(2-Naphthyl)-4-oxobutanoic Acid
The initial and critical step in the synthesis is the Friedel-Crafts acylation of naphthalene with succinic anhydride. The regioselectivity of this reaction is a key factor, with the 2-substituted isomer being the desired product for the synthesis of the target methyl ester. Under specific conditions, the formation of the 2-isomer can be favored.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) of 4-(2-Naphthyl)-4-oxobutanoic acid |
| Naphthalene | Succinic anhydride | Aluminum chloride | Dichloromethane | Overnight | Room Temperature | 59.4 |
Experimental Protocols
Step 1: Synthesis of 4-(2-Naphthyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation[1]
This protocol outlines the procedure for the synthesis of the carboxylic acid precursor.
Materials:
-
Naphthalene
-
Succinic anhydride
-
Aluminum chloride
-
Dichloromethane
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Glacial acetic acid
-
Hexanes
-
Crushed ice
Procedure:
-
To a 3-liter, 3-neck flask equipped with a mechanical stirrer, drying tube, and thermometer, and cooled in an ice-water bath, add 900 ml of dichloromethane.
-
Add 290.0 g (2.26 moles) of naphthalene to the stirred solvent.
-
To this suspension, add 145.2 g (1.44 moles) of succinic anhydride.
-
Over 4.5 hours, add a total of 400 g of aluminum chloride in small increments while maintaining the temperature with the ice-water bath.
-
After the addition is complete, stir the resulting amber-brown-yellow reaction mixture at room temperature overnight.
-
Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
-
Decant the aqueous portion and filter the organic layer to collect the white solid product.
-
Wash the collected solids with a solution of dichloromethane containing 20% hexanes.
-
Slurry the solids in 700 ml of boiling ethyl acetate.
-
After cooling in a cold water bath, collect the solids by filtration and wash with fresh ethyl acetate.
-
Recrystallize the solids from 500 ml of glacial acetic acid and dry under vacuum to yield 195.0 g (59.4%) of 4-(2-naphthyl)-4-oxobutanoic acid as an off-white solid.
Step 2: Synthesis of this compound via Fischer Esterification
While a specific reported yield for the esterification of 4-(2-naphthyl)-4-oxobutanoic acid was not found in the reviewed literature, the Fischer esterification is a standard and high-yielding method for this transformation.[1][2][3] Yields for the esterification of similar aromatic carboxylic acids typically range from 70% to over 95%.[2][3]
General Protocol:
Materials:
-
4-(2-Naphthyl)-4-oxobutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or other acid catalyst like HCl gas)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve 4-(2-naphthyl)-4-oxobutanoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Synthesis Pathway and Logic
The overall synthetic strategy involves two distinct chemical transformations. The first is an electrophilic aromatic substitution to introduce the four-carbon chain onto the naphthalene ring. The second is a nucleophilic acyl substitution to convert the carboxylic acid to its corresponding methyl ester.
Caption: Synthetic workflow for this compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester, a naphthalene derivative. Adherence to these procedures is critical due to the hazardous nature of naphthalene-containing compounds.
I. Core Safety and Disposal Principles
Naphthalene and its derivatives are classified as hazardous waste by the Environmental Protection Agency (EPA), and their disposal is strictly regulated.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks. The primary recommended disposal method for waste containing naphthalene is incineration at a licensed hazardous waste facility.[1] Under no circumstances should this chemical or its waste be discharged into drains or sewers.[2][3][4]
II. Quantitative Disposal Parameters
| Parameter | Guideline | Regulatory Body/Reference |
| Waste Classification | Hazardous Waste | EPA (RCRA, 40 CFR §261)[1] |
| Primary Disposal Method | Incineration (Rotary Kiln or Fluidized Bed) | EPA[1] |
| Waste Segregation | Designated, clearly labeled, sealed containers | Standard Laboratory Practice |
| Container Labeling | "Hazardous Waste," "Cancer Hazard"[5] | OSHA, EPA |
| Spill Residue | Must be collected and disposed of as hazardous waste | Standard Laboratory Practice |
| Empty Containers | Handle as hazardous waste unless properly decontaminated | Standard Laboratory Practice[5] |
III. Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe disposal of this compound from a laboratory setting.
Personnel Protective Equipment (PPE) Required:
-
Safety Goggles or Face Shield
-
Chemical-resistant Gloves (e.g., Nitrile)
-
Lab Coat
-
Closed-toe Shoes
Procedure:
-
Waste Segregation:
-
Designate a specific, sealed container for all solid waste contaminated with this compound. This includes gloves, pipette tips, and contaminated paper towels.[5]
-
Similarly, designate a separate, sealed container for any liquid waste containing this compound.
-
-
Labeling:
-
Clearly label both solid and liquid waste containers with "Hazardous Waste" and "Cancer Hazard".[5] The label should also include the full chemical name: "this compound."
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[4]
-
Carefully collect the absorbent material and place it into the designated solid hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and cleaning materials, disposing of all contaminated items in the hazardous waste container.
-
-
Container Management:
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Once a waste container is full, arrange for its collection by a licensed hazardous waste disposal service.
-
Ensure all institutional and regulatory paperwork is completed accurately for the waste manifest.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
This document provides crucial safety and logistical information for the handling and disposal of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Reasoning |
| Eyes/Face | Safety goggles or a face shield | Protects against splashes of chemicals and powders. A face shield offers additional protection for the entire face, especially during procedures with a high risk of splashing.[1] |
| Hands | Nitrile gloves (double-gloving recommended) | Nitrile gloves provide good resistance to a range of chemicals. Double-gloving adds an extra layer of protection against contamination or glove failure.[1] |
| Body | Laboratory coat or a chemical-resistant apron | A lab coat protects skin and personal clothing from spills.[1] For tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advised. |
| Feet | Closed-toe shoes | Prevents injuries from dropped objects or spills.[1] |
| Respiratory | Use in a chemical fume hood | Handling the solid compound in a fume hood will prevent the inhalation of fine particulates. A respirator may be necessary if a risk assessment indicates the potential for aerosol generation outside of a fume hood.[1][2] |
Operational Plan: Safe Handling Procedure
Proper handling is critical to minimize exposure and maintain the integrity of the compound. The following step-by-step procedure should be followed.
-
Preparation :
-
Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for this or a similar chemical.[2][3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][4][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Gather all necessary PPE as outlined in the table above.
-
-
Weighing and Transfer :
-
In-Use :
-
Post-Procedure :
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure | Reasoning |
| Solid Waste | Dispose of unused compound and contaminated consumables (e.g., weigh boats, pipette tips) in a designated solid chemical waste container.[1] | Prevents contamination of general waste streams. |
| Liquid Waste | Collect all reaction mixtures and solvent washes containing the chemical into a designated liquid chemical waste container.[1] | Ensures proper treatment and disposal of chemical waste. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream.[1] | Minimizes the spread of chemical contamination. |
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of Chemical Powder.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. carlroth.com [carlroth.com]
- 7. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
